molecular formula C₂H₁₂B₁₀O B1145631 1-Hydroxy-o-carborane CAS No. 23987-99-7

1-Hydroxy-o-carborane

Cat. No.: B1145631
CAS No.: 23987-99-7
M. Wt: 160.23
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Description

1-Hydroxy-o-carborane (CAS 23987-99-7) is a functionalized boron cluster that serves as a versatile building block in advanced research and development. Its core value lies in the hydroxyl group attached to the robust, icosahedral o-carborane cage, which provides a handle for further chemical transformations and integration into larger molecular architectures . This compound is a pivotal intermediate in medicinal chemistry, particularly for Boron Neutron Capture Therapy (BNCT), where it can be attached to tumor-targeting molecules to deliver high concentrations of boron-10 to cancer cells . Furthermore, it is a recognized reactant in the synthetic preparation of Asborin, the carbaborane analog of Aspirin, which has been proven to be an active cyclooxygenase (COX) inhibitor . In materials science, this compound is utilized to create carborane-containing polymers. Incorporating the carborane cluster into polymer chains enhances thermo-oxidative stability, tunes electronic properties, and increases hydrophobicity, making the resulting materials suitable for harsh-environment applications, ceramic precursors, and novel optoelectronic devices . The compound itself is characterized by its high thermal and chemical stability, derived from the electron-delocalized, three-dimensional aromaticity of the boron cluster . Researchers can leverage the hydroxyl group for various reactions, including esterification and etherification, to synthesize a wide array of derivatives . Attention: this compound is intended for research use only. It is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

CAS No.

23987-99-7

Molecular Formula

C₂H₁₂B₁₀O

Molecular Weight

160.23

Synonyms

1-Hydroxy-1,2-dicarba-closo-dodecaborane;  o-Carboran-1-ol;  1,2-Dicarbadodecaboran(12)-1-ol; 

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Hydroxy O Carborane and Its Functionalized Derivatives

Direct Synthetic Routes for the Introduction of the Hydroxyl Moiety on o-Carborane (B102288)

The direct and selective introduction of a hydroxyl group onto the o-carborane cage is a critical step in accessing its derivatives. Various methods have been explored, focusing on achieving high regioselectivity and efficiency.

Regioselective Hydroxylation Strategies on the o-Carborane Cage

The challenge in the direct hydroxylation of o-carborane lies in controlling the position of functionalization among the ten available boron-hydrogen (B-H) bonds. The electronic properties of the o-carborane cage dictate that the boron vertices have varying degrees of electron density, with the B(9) and B(12) positions being the most electronegative. researchgate.net

A significant breakthrough in regioselective hydroxylation involves the use of strong oxidizing agents under acidic conditions. For instance, the oxidation of o-carboranes using 68% nitric acid (HNO3) in the presence of trifluoromethanesulfonic acid (HOTf) and hexafluoroisopropanol (HFIP) has been shown to be a highly efficient and selective method for producing B(9)-OH-o-carboranes. researchgate.net This reaction proceeds with a high selectivity of 98:2 for the B(9) position over the B(8) position. researchgate.net Mechanistic studies suggest that the reaction involves an electrophilic attack of the nitronium ion (generated from HNO3) on the hydrogen atom of the B(9)-H bond, which is the most hydridic. This is distinct from typical electrophilic aromatic substitutions where the aromatic ring acts as the nucleophile. researchgate.net

Another approach involves the directed lithiation of the carbon vertices of o-carborane. While not a direct hydroxylation of a B-H bond, this method provides a pathway to C-functionalized carboranes. Treatment of o-carborane with n-butyllithium (n-BuLi) deprotonates one of the acidic C-H bonds, and the resulting lithiated species can then react with an oxygen source. Although direct hydroxylation at the C(1) position via this route is not explicitly detailed in the provided search results, the analogous high-yield synthesis of 1-carboxy-o-carborane by quenching the lithiated intermediate with CO2 demonstrates the feasibility of C(1) functionalization.

Novel Precursor-Based Synthesis Pathways for 1-Hydroxy-o-carborane

The synthesis of this compound can also be approached through the transformation of pre-functionalized carboranes. A general method for the synthesis of C-amino-C-carboxycarboranes starts from the corresponding monoacids. nih.gov This involves the conversion of the carboxylic acid to an isocyanate, which can then be trapped with an alcohol to form a carbamate. nih.gov While this specific pathway leads to an amino-functionalized carborane, it illustrates the utility of carborane carboxylic acids as versatile precursors.

Another innovative approach involves the metal-free synthesis of 1-(α-hydroxyindole)-o-carboranes. This reaction proceeds via an electrophilic substitution of the C3-H of indole (B1671886) with 1-formyl-o-carborane in the absence of a Lewis acid or solvent. researchgate.net The proposed mechanism involves a σ-π interaction between the indole and the B-H bonds of the o-carborane, which promotes the reaction. researchgate.net This method, while not directly producing this compound, demonstrates a novel pathway to carborane derivatives with a hydroxyl group on a substituent.

Functionalization and Derivatization Strategies at the Hydroxyl Group of this compound

The hydroxyl group of this compound serves as a versatile handle for further chemical modifications, enabling the synthesis of a wide array of functionalized derivatives.

Esterification and Etherification Reactions of this compound

The hydroxyl group of this compound can readily undergo esterification and etherification reactions, which are fundamental transformations in organic synthesis. organic-chemistry.org Although specific examples detailing the esterification and etherification of this compound are not extensively covered in the provided search results, the general principles of these reactions are well-established. organic-chemistry.org For instance, esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, often in the presence of a catalyst. organic-chemistry.org Similarly, etherification can be accomplished through Williamson ether synthesis or other related methods.

A related transformation is the palladium-catalyzed carbonylative annulation of this compound with internal alkynes. researchgate.net This reaction proceeds via regioselective B(3)-H bond activation and leads to the formation of carborane-fused oxaboroles. researchgate.net This demonstrates the reactivity of the hydroxyl group in concert with B-H activation to construct complex heterocyclic systems.

Nucleophilic Substitution and Addition Reactions via the Hydroxyl Group

The hydroxyl group of this compound serves as a key functional handle for a variety of transformations, primarily through nucleophilic substitution pathways. The oxygen atom, possessing lone pairs of electrons, can act as a nucleophile, typically after deprotonation by a base to form a more potent carboranyloxide anion. This enables the synthesis of a wide range of derivatives, such as ethers and esters.

A common strategy involves the Williamson ether synthesis. For instance, the reaction of this compound with alkyl halides in the presence of a base like sodium hydride (NaH) yields the corresponding C-alkoxy-o-carboranes. A specific example is the preparation of C-methoxy- and C,C'-dimethoxy-o-carboranes by treating C-hydroxy-o-carborane or C,C'-dihydroxy-o-carborane with iodomethane (B122720) and NaH. nih.gov Similarly, more complex ethers can be synthesized, such as the reaction of this compound with bis(2-chloroethyl) ether, which is a precursor for carboranyl azides used in "click" chemistry. nih.gov

Esterification is another prevalent nucleophilic substitution reaction. Carboxylic acids or their activated derivatives (e.g., acyl chlorides) react with this compound to form carboranyl esters. researchgate.net These reactions are often facilitated by coupling agents or by converting the alcohol to its alkoxide. An improved one-pot method for esterification utilizes 1,1'-carbonyldiimidazole (B1668759) in the presence of a reactive halide under neutral conditions, offering a convenient route to these esters. conicet.gov.ar

While the hydroxyl group's primary role is in nucleophilic substitution, its involvement in nucleophilic addition reactions is less direct. The hydroxyl group itself does not typically participate in additions. However, it can be a precursor to other functionalities that do. For example, oxidation of the hydroxyl group could, in principle, generate a carboranyl aldehyde or ketone, which would then be susceptible to nucleophilic addition. Many reactions of carbonyl compounds are nucleophilic additions, where a nucleophile attacks the electrophilic carbonyl carbon. researchgate.net In the context of carboranes, reactions of carbonyl-functionalized derivatives with organolithium reagents have been studied, though these can be complicated by cleavage of the exo-polyhedral C-C bond. mdpi.com

The following table summarizes representative nucleophilic substitution reactions starting from this compound.

ReactantReagent(s)Product TypeYieldReference
This compoundIodomethane, NaHMethoxy-o-carboraneModerate to Good nih.gov
This compoundbis(2-chloroethyl) etherEther derivative- nih.gov
Carboxylic Acid1,1'-Carbonyldiimidazole, HalideEsterHigh conicet.gov.ar
Salicylic acid derivative-Benzoic acid ester- researchgate.net

Organometallic Coupling Reactions at the Hydroxyl-Bearing Carbon Atom

Direct functionalization of the hydroxyl-bearing carbon atom (C1) of this compound via organometallic cross-coupling reactions is a challenging but powerful strategy for creating C-C and C-heteroatom bonds. This approach is not typically achieved directly from the hydroxyl compound. Instead, it requires a two-step sequence where the hydroxyl group is first converted into a more reactive leaving group, such as a halide (I, Br) or a triflate (OTf). This transforms the C1 carbon into an electrophilic center suitable for participating in standard cross-coupling protocols like Suzuki, Sonogashira, or Negishi reactions.

While the direct coupling of this compound is not reported, the utility of these cross-coupling reactions for C1-functionalized carboranes is well-established. For example, the Negishi coupling, which pairs an organozinc compound with an organic halide, has been used to prepare alkylated and arylated carboranes. diva-portal.org This reaction is known for its mild conditions and tolerance of functional groups like esters and nitriles. diva-portal.orgwikipedia.org Similarly, the Suzuki-Miyaura reaction, coupling an organoboron species with an organic halide, is another key method. diva-portal.org

The primary difficulty in applying these methods to carboranes can be the steric hindrance and unique electronic nature of the carborane cage. vanderbilt.edu For instance, attempts to perform Suzuki-Miyaura and Negishi-type cross-coupling reactions at the C1 vertex of the monocarba-closo-dodecaborate anion were initially unsuccessful, highlighting the challenges in this area. vanderbilt.edu However, successful couplings have been achieved with C-halogenated o-carboranes. One-pot sequential cobalt- and palladium-catalyzed reactions have been developed for the B-arylation of carboranes, and Negishi cross-coupling has been demonstrated for the B-arylation of ortho- and meta-carboranes using organozinc reagents. mdpi.com Although these examples focus on B-functionalization, they underscore the feasibility of the catalytic systems for carborane substrates.

A hypothetical, yet synthetically viable, route for the C1-arylation of this compound is presented below:

Activation : Convert this compound to 1-iodo-o-carborane or 1-trifluoromethanesulfonyloxy-o-carborane.

Coupling : React the activated carborane with an organometallic partner, such as an arylboronic acid (Suzuki), an organozinc reagent (Negishi), or a terminal alkyne (Sonogashira), in the presence of a suitable palladium catalyst.

The table below outlines the key features of major cross-coupling reactions applicable to activated carborane derivatives.

Coupling ReactionOrganometallic ReagentCarborane SubstrateCatalystBond FormedReference
NegishiR-ZnX1-Halo-o-carboranePd(0) or Ni(0)C-C diva-portal.orgwikipedia.orgorganic-chemistry.org
Suzuki-MiyauraR-B(OR)₂1-Halo-o-carboranePd(0)C-C diva-portal.org
SonogashiraTerminal Alkyne1-Halo-o-carboranePd(0), Cu(I)C-C(sp)-

Cage-Vertex Functionalization Triggered or Guided by the Hydroxyl Group in o-Carboranes

The hydroxyl group at the C1 position can exert a significant influence on the reactivity of the B-H vertices of the carborane cage, enabling regioselective functionalization through directed metalation and by modulating the cage's susceptibility to electrophilic attack.

Directed Metalation and Lithiation Strategies of Hydroxylated Carboranes

Directed metalation is a powerful tool for regioselective C-H and B-H bond activation in aromatic and cluster compounds. organic-chemistry.org In the context of this compound, the hydroxyl group, particularly in its deprotonated alkoxide form, can act as an effective directing group. It can coordinate to a metal center, delivering the catalyst or reagent to a specific B-H vertex in close proximity, thereby facilitating its selective functionalization.

A prominent example of this is the palladium-catalyzed oxidative annulation of this compound with internal alkynes. This reaction proceeds via a regioselective B(3)-H bond activation to form carborane-fused oxaboroles. researchgate.netresearchgate.net A plausible mechanism involves initial deprotonation of the hydroxyl group, followed by nucleopalladation and regioselective electrophilic B-H substitution, demonstrating the directing role of the C1-oxygen. researchgate.net Similarly, a palladium-catalyzed three-component carbonylative-annulation of this compound, an internal alkyne, and carbon monoxide has been achieved through direct and regioselective cage B-H activation to yield carborano-coumarin derivatives. researchgate.netacs.org

This directing-group strategy is a cornerstone of modern carborane chemistry, with various functional groups like carboxyl, amide, and pyridyl being used to control the site of B-H activation. researchgate.netacs.orgbohrium.com The hydroxyl group fits within this paradigm, offering a route to B-C and B-O bond formation at specific cage positions.

Directing GroupMetal CatalystReaction TypeRegioselectivityProductReference
Hydroxyl (-OH)PalladiumOxidative AnnulationB(3)-HCarborane-fused Oxaborole researchgate.netresearchgate.net
Hydroxyl (-OH)PalladiumCarbonylative AnnulationB-HCarborano-coumarin researchgate.netacs.org
PicolylPalladiumAlkenylationB(4)-H / B(3,5)-HAlkenylated o-carborane acs.orgnih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into carborane-containing molecules is of significant interest for applications in asymmetric catalysis, chiral materials, and medicine. Chirality in o-carborane derivatives can arise from two main sources: a chiral center in a substituent attached to the cage, or inherent "cage chirality" which results from the substitution pattern on the icosahedron itself. nih.govacs.org The synthesis of enantiomerically pure this compound derivatives can be achieved through several advanced strategies.

One major approach is the transition-metal-catalyzed asymmetric functionalization of B-H bonds. This creates a chiral-at-cage scaffold. For instance, the installation of a substituent at the B(4) or B(5) vertex of a C(1)-substituted o-carborane renders the molecule chiral. nih.govacs.org Iridium- and palladium-catalyzed reactions have been developed for the enantioselective B-H alkenylation and arylation of o-carboranes, achieving excellent enantioselectivities (up to 99% ee). nih.govacs.orgacs.orgnih.gov While these methods often use directing groups other than hydroxyl, the principle can be extended. A synthetic sequence could involve performing the asymmetric B-H functionalization on a suitable o-carborane precursor, followed by the introduction or deprotection of the C1-hydroxyl group.

Another strategy involves the synthesis of derivatives with chiral centers external to the cage. Sharpless catalytic asymmetric dihydroxylation of carborane-derived alkenes has been used to produce optically active icosahedral carborane-containing diols with high yield and enantiomeric excess. rsc.org This creates two adjacent stereocenters at the α,β-position relative to the carborane cage. rsc.org

Furthermore, racemic mixtures of chiral carboranyl alcohols can be resolved into their constituent enantiomers. Syntheses of o-carboranyldiols often produce a mixture of meso and racemic diastereomers. conicet.gov.ar These racemic mixtures, such as those of monosubstituted carboranylmethylalcohols, can be separated using techniques like HPLC with a chiral stationary phase or by forming diastereomeric esters with a chiral resolving agent like (1S)-(-)-camphanic acid chloride. csic.es

Synthetic StrategyType of ChiralityMethodKey FeaturesReference
Asymmetric B-H FunctionalizationCage ChiralityIr- or Pd-catalyzed alkenylation/arylationHigh enantioselectivity (up to 99% ee) nih.govacs.orgacs.org
Asymmetric DihydroxylationExternal StereocenterSharpless ADCreates chiral diols from alkenes rsc.org
Chiral ResolutionExternal StereocenterHPLC or Diastereomer FormationSeparation of racemic alcohols csic.es
Diastereoselective SynthesisExternal StereocenterReduction of chiral precursorsFormation of meso and racemic diols conicet.gov.ar

Green Chemistry Principles and Sustainable Synthetic Approaches in Hydroxycarborane Synthesis

The application of green chemistry principles to the synthesis of specialized chemical compounds like this compound and its derivatives is an emerging and important field. These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.

A notable example of a green synthetic protocol is the metal-free and solvent-free synthesis of 1-(α-hydroxyindole)-o-carboranes. This method involves the direct Friedel-Crafts reaction between 1-formyl-o-carborane and various indoles. The reaction proceeds efficiently at 60 °C under air without any catalyst or solvent, affording the products in excellent yields. sorbonne-universite.fr This approach offers significant environmental and economic advantages by eliminating the need for potentially toxic metal catalysts and volatile organic solvents. sorbonne-universite.fr

More broadly, many of the advanced catalytic methods discussed in previous sections align with green chemistry principles. The use of catalysts, such as the palladium and iridium systems for C-H and B-H activation, is inherently "greener" than stoichiometric reactions. Catalytic processes reduce the amount of waste generated per unit of product (improve atom economy) and often allow for milder reaction conditions, thereby saving energy. For example, palladium-catalyzed coupling reactions can be performed with very low catalyst loadings. acs.orgnih.gov

Future directions in the sustainable synthesis of hydroxycarboranes could involve:

Flow Chemistry: Implementing continuous flow reactors could improve safety, control, and scalability of hazardous reactions, such as those involving organolithium reagents or strong acids.

Alternative Solvents: Exploring the use of safer, bio-based solvents or water as a reaction medium. The use of amphiphiles to enable cross-coupling reactions in water is a known strategy in organic synthesis. organic-chemistry.org

Energy Efficiency: Utilizing microwave-assisted synthesis to reduce reaction times and energy input.

By integrating these principles, the synthesis of valuable carborane derivatives can be made more efficient, safer, and environmentally benign.

Elucidating Reactivity and Mechanistic Pathways of 1 Hydroxy O Carborane

Acidic and Basic Behavior of the Hydroxyl Group and its Influence on o-Carborane (B102288) Reactivity

The acidic and basic characteristics of the hydroxyl group in 1-hydroxy-o-carborane are intrinsically linked to the potent electron-withdrawing nature of the o-carborane cage. The carborane cluster exerts a significant inductive effect, which has a pronounced impact on the acidity of substituents attached to its carbon vertices. mdpi.com This effect in o-carborane is comparable to that of a fluorinated aryl group. mdpi.com

The C-H bonds of the parent o-carborane are notably acidic for a hydrocarbon, with a pKa value of approximately 22. When a hydroxyl group is attached to a carbon atom (C1), the electron density is drawn towards the cage, which is expected to increase the acidity of the O-H bond compared to a typical aliphatic alcohol (pKa ~16-18). While a precise pKa value for the hydroxyl proton in this compound is not widely reported, it is anticipated to be lower than that of simple alcohols due to the stabilization of the resulting alkoxide anion by the electron-deficient cage.

Conversely, the basicity of the hydroxyl oxygen is diminished. The lone pairs on the oxygen atom are less available for protonation due to the inductive pull of the carborane cage. This reduced basicity means that stronger acids are required to protonate the hydroxyl group compared to conventional alcohols.

The presence of the hydroxyl group, in turn, influences the reactivity of the entire o-carborane scaffold. It can direct metallation and other substitution reactions, and its ability to form hydrogen bonds can affect the solubility and intermolecular interactions of the molecule.

Nucleophilic Reactivity of the Hydroxyl Oxygen and its Anion in this compound

The oxygen atom of the hydroxyl group in this compound possesses lone pairs of electrons, rendering it a potential nucleophile. However, its nucleophilicity is tempered by the electron-withdrawing effect of the carborane cage. More significantly, the deprotonated form, the 1-carboran-1-olate anion, is a much more potent nucleophile.

This enhanced nucleophilicity of the anion is exploited in various synthetic applications. For instance, the anion can react with a range of electrophiles to form ethers and esters. A common strategy involves the deprotonation of this compound with a strong base, such as an organolithium reagent or sodium hydride, followed by the addition of an alkyl halide or acyl halide.

Reactant Reagent Product Reaction Type
This compound1. NaH2. R-X (Alkyl halide)1-Alkoxy-o-carboraneWilliamson Ether Synthesis
This compound1. Base2. R-C(O)Cl (Acyl chloride)1-Acyloxy-o-carboraneEsterification

These reactions are fundamental in the synthesis of more complex carborane derivatives, including those with applications in medicinal chemistry and materials science. For example, alkoxy-o-carborane derivatives have been incorporated into 1,3,5-triazine (B166579) structures for potential use in Boron Neutron Capture Therapy (BNCT). mdpi.com

Electrophilic Activation of the Hydroxyl Group in o-Carborane Scaffolds

The hydroxyl group is a poor leaving group in nucleophilic substitution reactions. Therefore, its electrophilic activation is a crucial step to enhance its reactivity. This is typically achieved by converting the hydroxyl group into a group that is more stable as an anion.

One common method is the reaction of this compound with sulfonyl chlorides, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base (e.g., pyridine (B92270) or triethylamine). This reaction forms the corresponding tosylate or mesylate esters. The tosylate and mesylate anions are excellent leaving groups due to the resonance stabilization of the negative charge over the sulfonyl group.

Another approach involves the protonation of the hydroxyl group in the presence of a strong acid. The resulting protonated hydroxyl group, -OH₂⁺, is a much better leaving group (as a neutral water molecule) than the hydroxide (B78521) anion. However, this method is limited to reactions with nucleophiles that are stable and reactive under strongly acidic conditions.

Starting Material Activating Reagent Activated Intermediate Leaving Group
This compoundTosyl chloride (TsCl)1-O-Tosyl-o-carboraneTosylate (TsO⁻)
This compoundMesyl chloride (MsCl)1-O-Mesyl-o-carboraneMesylate (MsO⁻)
This compoundStrong Acid (H⁺)1-Hydroxonium-o-carboraneWater (H₂O)

The activation of the hydroxyl group opens up pathways for a variety of nucleophilic substitution reactions at the C1 position of the o-carborane cage, allowing for the introduction of a wide range of functional groups.

Radical Reactions Involving this compound Derivatives

The involvement of carboranes in radical reactions has been an area of growing interest. Boron-centered radicals in carboranes can be generated through the oxidation of modified carboranyl precursors. chemrxiv.org More specifically, carbon-centered o-carboranyl radicals can be generated from halo-substituted precursors.

A notable example is the photocatalyzed oxycarboranylation of alkenes using 1-iodo-o-carboranes, which can be considered derivatives of this compound. acs.org In this process, a silicon-based radical abstracts the iodine atom from the 1-iodo-o-carborane, generating an open-shell carbon-centered o-carboranyl radical. acs.org This electrophilic radical then adds to an alkene, and the resulting radical intermediate is trapped by oxygen to form a peroxyl radical, which ultimately leads to the formation of a secondary alcohol. acs.org

The mechanism can be summarized as follows:

Initiation: A photocatalyst generates a silyl (B83357) radical.

Halogen Atom Transfer: The silyl radical abstracts an iodine atom from 1-iodo-o-carborane to form a C-centered carboranyl radical.

Radical Addition: The carboranyl radical adds to an alkene.

Oxygen Trapping: The resulting radical is trapped by molecular oxygen.

Reduction: The peroxyl radical is reduced to the final alcohol product.

This type of reaction demonstrates the potential to use radical chemistry to form C-C and C-O bonds involving the carborane cage, starting from precursors related to this compound.

Photochemical Transformations and Photo-induced Reactivity of Hydroxycarboranes

The photochemistry of carboranes is a developing field with potential for novel synthetic transformations. The unique electronic structure of the carborane cage can lead to interesting photochemical behavior. While specific photochemical studies on this compound are not abundant, related systems provide insights into its potential reactivity.

The aforementioned photocatalyzed oxycarboranylation of alkenes is a prime example of the photo-induced reactivity of carborane derivatives. acs.org This reaction relies on the generation of radicals under visible light irradiation, showcasing a pathway for the functionalization of alkenes with carborane moieties.

Furthermore, studies on phenyl-o-carborane derivatives have shown complete fluorescence quenching, which is attributed to enhanced charge transfer between the carborane cage and the aromatic substituent. This suggests the possibility of photo-induced electron transfer (PET) processes in hydroxycarboranes as well, where the hydroxyl group or its derivatives could participate in charge transfer events upon photoexcitation. Such PET processes could be harnessed to initiate a variety of chemical reactions.

Thermally Induced Rearrangements and Decomposition Mechanisms of this compound

o-Carboranes are known for their exceptional thermal stability, but they undergo isomerization to the more stable meta and para isomers at high temperatures. The parent o-carborane rearranges to m-carborane (B99378) at temperatures above 420 °C, and to p-carborane (B1425697) above 600 °C. wikipedia.org

The presence of substituents can influence the temperature and products of these rearrangements. For 3-substituted o-carboranes, including 3-hydroxy-o-carborane, gas-phase isomerization at 550-600 °C yields an approximately equimolar mixture of 2- and 4-substituted m-carboranes. tandfonline.comvanderbilt.edu This method has been used for the synthesis of various B-substituted m-carboranes. tandfonline.com

For C-substituted derivatives like this compound, the thermal stability can be lower compared to their unsubstituted or phenyl-substituted counterparts. At elevated temperatures, decomposition pathways such as dehydration can become significant, especially under harsh conditions. The introduction of bulky groups on the carbon atoms can also lower the temperature required for cage rearrangement due to steric repulsion. kyoto-u.ac.jp

The mechanism of these rearrangements is complex, with a proposed pathway involving a triangular-face rotation (TFR) process. kyoto-u.ac.jp

Isomer Rearrangement Temperature Product(s)
o-Carborane> 420 °Cm-Carborane
o-Carborane> 600 °Cp-Carborane
3-Hydroxy-o-carborane550-600 °C2-Hydroxy-m-carborane and 4-Hydroxy-m-carborane

Cage-Dependent Reactivity and Electronic Effects of the Hydroxyl Substituent in o-Carboranes

The reactivity of the o-carborane cage is highly dependent on the electronic properties of its vertices. Due to the higher electronegativity of carbon compared to boron, the electron density across the ten B-H vertices is not uniform. The electron density generally follows the order: B(9,12)-H > B(8,10)-H > B(4,5,7,11)-H > B(3,6)-H. bohrium.com This makes the B(3,6) positions the most electron-deficient and susceptible to nucleophilic attack, while the B(9,12) positions are the most electron-rich and prone to electrophilic substitution.

The introduction of a hydroxyl group at the C1 position further modulates this reactivity profile. As an electron-donating group through resonance, the hydroxyl group can increase the electron density of the carborane cage to some extent. However, its primary influence is often considered to be inductive and steric.

The electronic effect of the hydroxyl group can influence the regioselectivity of reactions on the cage. For example, in transition metal-catalyzed B-H activation reactions, the directing effect of substituents is crucial. While the hydroxyl group itself is not a strong directing group in the same way as a picolyl or amide group, its presence alters the electronic landscape of the cage, which can affect the outcome of catalytic functionalization.

Furthermore, the electronic nature of the o-carborane cage has a significant impact on the properties of the hydroxyl group itself, as discussed in section 3.1, by increasing its acidity. This symbiotic electronic relationship is a key feature of the chemistry of this compound.

Computational Validation of Reaction Mechanisms for Hydroxycarborane Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in hydroxycarborane transformations. These theoretical calculations provide deep insights into transition states, reaction intermediates, and energetic pathways, offering explanations for experimentally observed reactivity, regioselectivity, and stereoselectivity. By modeling reaction coordinates, researchers can validate proposed mechanisms and predict the feasibility of new synthetic routes.

Detailed research findings from computational studies have been pivotal in understanding various transformations of the carborane cage. DFT calculations have been successfully employed to model the enantioselective alkenylation of o-carboranes, revealing that the stereoselectivity is governed by the B–H activation step. acs.org The calculations demonstrated how the interaction between the carborane cage and the ligands of the metal catalyst stabilizes one transition state over another, thereby controlling the enantiomeric outcome. acs.org

Furthermore, computational models have been used to investigate why certain reactions are kinetically controlled. For instance, in the study of o-carborane-supported N-heterocyclic carbenes, DFT calculations revealed significantly high activation barriers for their thermal generation, explaining the lack of experimental success under tested conditions. mdpi.com These studies highlight the predictive power of computational chemistry in guiding synthetic efforts. mdpi.com

Table 1: Calculated Activation Barriers for Decomposition Reactions of NHC Adducts This table presents the computationally determined activation energy barriers for the thermal decomposition of different N-heterocyclic carbene (NHC) adducts. The data, derived from DFT calculations, illustrate the high kinetic stability of the o-carborane-fused system compared to standard imidazolium-based systems. mdpi.comresearchgate.net

NHC SystemActivation Barrier (kJ/mol)Computational Method
o-Carborane System320.5DFT
SIMes267.3DFT
IMes246.3DFT

In other applications, DFT has been used to shed light on the mechanism of intramolecular borylation reactions of o-carborane precursors. rsc.org These studies can compare different potential pathways, such as dehydrogenation versus dehydrobromination, to determine the most kinetically and thermodynamically favorable route. rsc.org The calculations identify a concerted transition state involving σ-bond metathesis and provide quantitative data on the free energies of activation and reaction. rsc.org

Table 2: Calculated Free Energies for Intramolecular Borylation Pathways This table displays the Gibbs free energy of activation (ΔG‡) and the Gibbs free energy of reaction (ΔG°) for two competing pathways in the formation of a carborane–arene fused boracycle. The values were determined using DFT (B3LYP-D/6-311+G(d,p)) calculations. rsc.org

PathwayReactantΔG‡ (kJ mol⁻¹)ΔG° (kJ mol⁻¹)
DehydrogenationHBPhoCb₂63.5-99.6
DehydrobrominationBrBPhoCb₂96.0-50.9

Mechanistic studies on the oxidation of o-carboranes to form B(9)-OH-o-carboranes have also been validated computationally. researchgate.net DFT calculations support a mechanism involving an initial electrophilic attack by nitric acid on the hydrogen atom at the B(9) position, which is the most electronegative boron vertex. researchgate.net This is distinct from typical electrophilic substitutions where the boron atom acts as the nucleophilic site. researchgate.net The computational results align with a process where the hydrogen of the B-H bond is the nucleophilic center in an oxidation-reduction reaction. researchgate.net Similarly, DFT calculations have been used to propose mechanisms for nucleophilic cage B-H amination, showing that the calculated charge of the B-H vertices influences the site of attack by nucleophiles. bohrium.com

The broader electronic structure of carboranes and their derivatives has also been a subject of extensive computational study. csic.es Methods such as (U)B3LYP/6-31G* have been used to calculate the adiabatic singlet-triplet energy gaps in substituted o-carboranes, providing insight into their potential photochemical properties. csic.es These theoretical explorations into the excited states of carborane molecules pave the way for designing novel materials with specific electronic and optical functions. csic.es

Theoretical and Computational Investigations on 1 Hydroxy O Carborane Systems

Quantum Chemical Characterization of Electronic Structure and Bonding in 1-Hydroxy-o-carborane

Quantum chemical methods are fundamental to elucidating the electronic properties and bonding within the this compound molecule. These calculations provide a detailed picture of how the hydroxyl group influences the unique three-dimensional aromaticity and stability of the carborane cage.

Density Functional Theory (DFT) has become a principal method for investigating the stability and aromaticity of carborane systems. nih.gov DFT calculations have shown that the icosahedral cage structure of carboranes exhibits remarkable stability due to three-dimensional delocalized bonding, often described as 3D aromaticity. beilstein-journals.org The introduction of a hydroxyl group can influence this electronic environment.

Studies combining experimental work with DFT calculations have explored the stability and aromaticity of carborane derivatives. acs.org It has been demonstrated that the aromaticity observed in closo-boranes and -carboranes is also present in their nido counterparts. acs.org The stability of carborane isomers is not solely related to aromaticity but also to the location of the carbon atoms within the cage structure. acs.org For instance, the greater thermodynamic stability of m-carborane (B99378) compared to o-carborane (B102288) is attributed to the positions of the carbon atoms. acs.org

Computational studies on carborane-fused phospholes have indicated that the newly formed phosphole rings possess weak aromaticity. nih.gov In the context of fusing o-carborane with pyrazole (B372694), it was found that while the boron cage maintains its aromatic character, the aromaticity of the pyrazole ring is lost, resulting in a non-aromatic pyrazoline ring. beilstein-journals.org This is due to limited overlap between the molecular orbitals of the planar heterocycle and the carborane cage. beilstein-journals.org

The stability of this compound is also a key factor in its synthetic accessibility. A practical and efficient synthesis of B(9)-OH-o-carboranes has been developed through the oxidation of o-carboranes with nitric acid, assisted by trifluoromethanesulfonic acid and hexafluoroisopropanol. researchgate.net This method achieves high regioselectivity for the B(9) position. researchgate.net DFT calculations have been instrumental in understanding the reaction mechanisms of such synthetic routes. researchgate.netrsc.org

Table 1: Selected DFT-Calculated Properties of Carborane Systems

System Property Calculated Value Reference
o-Carborane-fused pyrazoline Aromaticity (MCI of heterocycle) 0.002 a.u. beilstein-journals.org
o-Carborane Aromaticity (NICS at cage center) -27.3 ppm beilstein-journals.org
IMes-carbene adduct Activation Barrier (Decomposition) 246.3 kJ/mol mdpi.com

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous approach to understanding the electronic properties and molecular orbitals of this compound. These methods have been used to study the structures, electron affinities, and acidities of o-, m-, and p-carboranes and their corresponding anions. nih.gov

Such calculations reveal that upon the addition of electrons, the carborane cage can undergo significant geometric changes, often transforming from a closo to a more open nido structure. nih.govcsic.es The captured electrons tend to be distributed over all the hydrogen atoms. nih.gov The electronic structure and properties of carboranes are highly dependent on substituents, charge, and spin state. csic.es

The frontier molecular orbitals (HOMO and LUMO) are of particular interest as they govern the reactivity and electronic transitions of the molecule. In C,C'-diaryl-ortho-carboranes, computational studies have shown that the unoccupied/virtual orbitals involved in UV-Vis absorption bands have significant contributions from the carborane cage orbitals. worktribe.com This highlights the role of the cage in the electronic structure of its derivatives.

Ab initio methods have also been employed to investigate the interaction between carboranes and other molecules or electromagnetic fields. csic.es For instance, the possibility of encapsulating atoms or ions within the carborane cage and their subsequent light-induced release has been explored computationally. csic.es

Table 2: Comparison of Ab Initio and Experimental Data for Carboranes

Property System Calculated Value Experimental Value Reference
ΔH (para-meta) C₂B₁₀H₁₂ -10 kJ/mol ca. -65 kJ/mol nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions. jst.go.jp In the context of this compound, MD simulations can provide insights into how the molecule interacts with its environment, such as solvents or biological macromolecules.

MD simulations require accurate force fields, which are sets of parameters that describe the potential energy of the system. jst.go.jp For novel molecules like carboranes, the development of specific force field parameters is often a necessary first step. jst.go.jp This typically involves performing quantum chemical calculations to determine energies for various conformations and then fitting these to the functional forms used in the force field. jst.go.jp

Once a reliable force field is established, MD simulations can be used to explore the conformational landscape of this compound and its derivatives. researchgate.net This is particularly important for understanding how the molecule might bind to a receptor or how the hydroxyl group can orient itself to form hydrogen bonds.

MD simulations have been used to study the interaction of o-carborane with protein cavities, mapping the free energy landscape for its entry and exit. researchgate.netnih.gov These studies are relevant for the development of carboranes as drug delivery agents, where understanding the binding and release from a carrier is crucial. researchgate.netnih.gov The simulations can reveal the specific interactions, such as hydrophobic contacts and hydrogen bonds, that stabilize the carborane within a binding site.

The study of intermolecular interactions is not limited to biological systems. MD simulations can also model the behavior of this compound in different solvents, providing information on solvation shells and the specific interactions between the solute and solvent molecules. jlu.edu.cn

Table 3: Stages of a Typical Molecular Dynamics Simulation

Stage Description Duration/Steps
Energy Minimization (Solvent) Removes bad contacts in the solvent. 1000 steps
Energy Minimization (System) Minimizes the energy of the entire system. 2500 steps
Heating Gradually increases the temperature to the desired simulation temperature. 20 ps
Equilibration Allows the system to reach a stable state at the simulation temperature and pressure. 100 ns

Based on a representative MD simulation protocol. jst.go.jp

Reaction Pathway Exploration and Transition State Analysis for this compound Reactivity

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions involving this compound. By mapping out reaction pathways and identifying transition states, researchers can understand the feasibility of a reaction, predict its products, and explain observed regioselectivity.

DFT calculations are frequently used to model reaction pathways. rsc.org For example, in the palladium-catalyzed functionalization of o-carboranes, a proposed mechanism involves several key steps: salt metathesis, electrophilic palladation at a B-H bond, coordination and insertion of an alkyne, and finally protonation to yield the product. acs.org Each of these steps can be modeled to determine its energy barrier and the structure of the intermediates and transition states.

In the synthesis of carborane-fused oxaboroles from this compound and internal alkynes, a plausible reaction mechanism has been proposed based on computational and experimental evidence. researchgate.net This mechanism includes deprotonation of the hydroxyl group, nucleopalladation of the alkyne, regioselective electrophilic B-H substitution, and reductive elimination. researchgate.net

Transition state analysis is crucial for understanding the kinetics of a reaction. The energy of the transition state relative to the reactants determines the activation energy, which in turn governs the reaction rate. For instance, in the thermal decomposition of o-carborane-supported N-heterocyclic carbenes, DFT calculations have shown that the reaction is kinetically controlled with high activation barriers. mdpi.com

Computational studies can also explain the selectivity of reactions. In the intramolecular borylation of aryl-carboranyl boranes, DFT calculations revealed that the dehydrogenation pathway is both kinetically and thermodynamically favored over dehydrobromination. rsc.org These pathways proceed through a concerted transition state involving σ-bond metathesis. rsc.org

Analysis of Charge Distribution and Electrostatic Potentials in Hydroxycarboranes

The charge distribution and electrostatic potential are fundamental properties that govern the reactivity and intermolecular interactions of a molecule. In this compound, the electronegative hydroxyl group is expected to significantly influence the electronic landscape of the carborane cage.

Theoretical methods, such as DFT, can be used to calculate the distribution of electron density within the molecule. mdpi.com From the electron density, various properties can be derived, including atomic charges and the electrostatic potential. mdpi.comnih.gov The electrostatic potential illustrates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), providing a guide to where electrophilic and nucleophilic attacks are likely to occur.

The analysis of charge distribution can be performed using various population analysis schemes. These methods partition the total electron density among the atoms in the molecule, assigning partial charges to each atom. This information is valuable for understanding bonding and reactivity.

The electrostatic potential can be mapped onto the electron density surface of the molecule, creating a visual representation of its reactive properties. For hydroxycarboranes, the region around the hydroxyl oxygen is expected to have a negative electrostatic potential, making it a potential hydrogen bond acceptor site. Conversely, the hydroxyl hydrogen will have a positive potential, making it a hydrogen bond donor.

These computational analyses can be complemented by experimental techniques like high-resolution X-ray diffraction, which can also be used to determine the experimental electron density distribution and electrostatic potential. mdpi.comnih.gov Comparing the theoretical and experimental results provides a robust validation of the computational models. mdpi.com

Solvent Effects and Intermolecular Interactions Modeling in Hydroxycarborane Systems

The chemical behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational modeling of these solvent effects is crucial for accurately predicting reactivity, stability, and spectroscopic properties in a condensed phase.

There are two main approaches to modeling solvent effects: implicit and explicit solvent models.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. jlu.edu.cn This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. DFT calculations using PCM have shown that solvent polarity can influence the molecular geometries and electronic structures of solutes by polarizing chemical bonds. jlu.edu.cn

Explicit solvent models involve including a number of individual solvent molecules in the simulation box along with the solute. This approach is more computationally demanding but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. Molecular dynamics simulations are often used with explicit solvent models to study the dynamic nature of these interactions. jlu.edu.cn

For this compound, the hydroxyl group is capable of forming hydrogen bonds with protic solvents. Modeling these specific interactions is important for understanding its behavior in such media. Combined discrete/continuum models, which include a few explicit solvent molecules treated quantum mechanically and the rest of the solvent as a continuum, can offer a balance between accuracy and computational cost. jlu.edu.cn

The study of intermolecular interactions is not limited to solvation. The principles used to model solvent effects can also be applied to understand how this compound interacts with other molecules, such as in the formation of molecular complexes or its interaction with a biological target. utwente.nlarxiv.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Carborane Derivatives (conceptual framework)

Quantitative Structure-Activity Relationship (QSAR) represents a computational and statistical methodology aimed at establishing a correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com The fundamental principle posits that the activity of a molecule is directly related to its structural and physicochemical properties. mdpi.com For carborane derivatives, including this compound, QSAR provides a conceptual framework to guide the design of new molecules with optimized or targeted activities, particularly in medicinal chemistry where carboranes are explored as unique pharmacophores. creative-biostructure.comnih.gov

The development of a QSAR model is a systematic process that involves several key stages. mdpi.com It begins with the selection of a dataset of carborane derivatives with experimentally determined biological activities (e.g., receptor binding affinity, enzyme inhibition). Molecular descriptors, which are numerical representations of the molecules' properties, are then calculated. These descriptors can be classified into several categories:

1D Descriptors: Based on the molecular formula (e.g., molecular weight).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, counts of specific atoms or functional groups). nih.gov

3D Descriptors: Based on the 3D coordinates of the atoms (e.g., steric fields, electrostatic potentials). nih.gov

Once the descriptors are calculated, a mathematical model is built to find a statistically significant relationship between a subset of these descriptors (the independent variables) and the biological activity (the dependent variable). researchgate.net Various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms, are employed for this purpose. researchgate.net

A crucial step in QSAR is model validation, which ensures the model is robust and has predictive power for new, untested compounds. mdpi.com This typically involves splitting the initial dataset into a training set for model building and a test set for external validation. researchgate.netnih.gov

For carborane derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly relevant. creative-biostructure.comresearchgate.net These methods analyze the steric and electrostatic fields surrounding the aligned molecules in 3D space. For instance, a CoMFA study on carborane-containing derivatives demonstrated the potential of this approach to model their bioactivity. researchgate.net The resulting 3D contour maps can visualize regions where modifications to the carborane cage or its substituents (like the hydroxyl group on this compound) would likely increase or decrease activity, thereby guiding synthetic efforts. creative-biostructure.com

The conceptual framework for a QSAR study on a series of this compound derivatives would follow the workflow outlined in the table below.

QSAR Workflow Stage Description Relevance to Carborane Derivatives
1. Data Set Selection Compile a series of carborane derivatives with measured biological activity (e.g., pIC50). mdpi.comresearchgate.netThe dataset would include this compound and its analogs with variations in substitution on the cage or hydroxyl group.
2. Molecular Modeling & Alignment Generate 3D structures and superimpose them based on a common scaffold. researchgate.netMolecules would be aligned based on the rigid icosahedral carborane cage.
3. Descriptor Calculation Compute various descriptors (e.g., steric/electrostatic fields for CoMFA, topological indices). nih.govThe unique 3D shape and electronic properties of the carborane cage would be captured by 3D descriptors.
4. Model Development Use statistical methods (e.g., PLS) to correlate descriptors with activity. researchgate.netAn equation is generated linking specific molecular properties to the observed biological effect.
5. Model Validation Assess the model's statistical significance and predictive power using internal (e.g., cross-validation) and external validation techniques. mdpi.comEnsures the model is not a result of chance correlation and can accurately predict the activity of new carborane compounds.
6. Interpretation & Application Analyze the model to understand key structural features for activity and design new compounds. creative-biostructure.comThe model could reveal, for example, that hydrogen bonding capability of the hydroxyl group is critical, or that steric bulk at a specific boron vertex is detrimental.

Advanced Topological Analysis (e.g., QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to characterize its chemical bonding. rsc.orgamercrystalassn.org This approach partitions a molecule into atomic basins based on the topology of the electron density (ρ(r)), offering profound insights into atomic properties and interatomic interactions. amercrystalassn.org For carborane systems like this compound, QTAIM is an invaluable tool for understanding the nature of the unique bonding within the icosahedral cage and the character of exo-polyhedral bonds. semanticscholar.org

The core of the QTAIM analysis involves locating critical points in the electron density scalar field, where the gradient of the density is zero (∇ρ = 0). The nature of these critical points provides key chemical information:

(3, -3) Critical Point: A maximum in electron density, corresponding to a nucleus (an attractor).

(3, -1) Critical Point or Bond Critical Point (BCP): A saddle point in the electron density between two nuclei. The presence of a BCP and a corresponding "bond path" (a line of maximum electron density) linking two nuclei is the QTAIM definition of a chemical bond. amercrystalassn.org

(3, +1) Critical Point or Ring Critical Point (RCP): A minimum in electron density within a ring of atoms.

(3, +3) Critical Point or Cage Critical Point (CCP): A minimum in electron density inside a molecular cage.

Several properties calculated at the Bond Critical Point (BCP) are used to classify the nature of the chemical interaction. semanticscholar.org The analysis of the exo-polyhedral C–O bond in this compound, as well as the internal C–C and B–C bonds, would rely on these descriptors.

QTAIM Descriptor Symbol Interpretation for Chemical Bonds
Electron Density at BCP ρ(r_bcp)A measure of bond strength/order. Higher values indicate more covalent character and a stronger bond. semanticscholar.org
Laplacian of Electron Density ∇²ρ(r_bcp)Indicates whether electron density is locally concentrated (∇²ρ < 0) or depleted (∇²ρ > 0) at the BCP. Negative values are characteristic of shared (covalent) interactions, while positive values are typical for closed-shell interactions (e.g., ionic bonds, hydrogen bonds, van der Waals interactions). nih.gov
Total Energy Density H(r_bcp)The sum of the potential energy density (V(r_bcp)) and kinetic energy density (G(r_bcp)). A negative H(r_bcp) signifies a significant degree of covalent character.
Ratio of V/G

In the context of this compound, QTAIM analysis can elucidate several key features. Firstly, it can characterize the C(1)–O bond, determining its degree of covalency and comparing it to C–O bonds in conventional organic molecules like phenols or alcohols. Secondly, it can quantify how the electron-withdrawing hydroxyl group influences the electron density distribution within the entire carborane cage, affecting the C(1)–C(2) bond and adjacent B–C and B–B bonds. worktribe.com Studies on related closo-borate anions have used QTAIM to investigate exo-polyhedral B-X bonds (where X = C, O, N), providing a precedent for its application to hydroxylated carboranes. semanticscholar.org Furthermore, QTAIM is adept at characterizing non-covalent interactions, such as potential intramolecular or intermolecular hydrogen bonds involving the hydroxyl group, which are critical to the compound's structure and properties. nih.gov

Conceptual Frameworks and Research Applications of 1 Hydroxy O Carborane

Advanced Materials Science Research with 1-Hydroxy-o-carborane

This compound, with its unique three-dimensional architecture and the reactive hydroxyl group, serves as a valuable building block in the development of advanced materials. Its incorporation into polymers, composites, and hybrid structures can impart enhanced thermal stability, hydrophobicity, and novel electronic and optical properties.

The hydroxyl group of this compound provides a convenient handle for its incorporation into a variety of polymer architectures, where the carborane cage acts as a bulky, rigid, and thermally stable component. nih.gov This functionalization allows for the synthesis of polymers with tailored properties for specialized applications.

One approach involves the use of hydroxylated carboranes in the synthesis of aliphatic polyester dendrimers. nih.gov In these structures, the carborane cage is integrated within the dendrimer's interior. The hydroxyl groups can be further functionalized, enabling the divergent growth of the dendrimer. nih.gov This method allows for the precise placement of multiple carborane cages within a single macromolecule, leading to materials with a high boron content. nih.gov

Carborane-containing polymers often exhibit exceptional thermal and oxidative stability. acs.org For instance, poly(hydroxy ethers) synthesized with carborane-containing bisphenols have demonstrated high char yields at elevated temperatures, which is attributed to the formation of a protective three-dimensional network of B—O—B and B—C bonds. researchgate.net The inherent hydrophobicity of the carborane cage can also be a desirable feature in polymer design. nih.govacs.org

The functional hydroxyl group of this compound facilitates its use in various polymerization reactions, including step-growth polymerizations, to create polymers with the carborane cage as either a pendant group or part of the main chain. nih.gov This versatility has led to the development of carborane-containing polymers for applications such as harsh-environment resistant materials and ceramic precursors. acs.orgresearchgate.net

Table 1: Examples of Polymers Incorporating Hydroxy-Functionalized Carboranes
Polymer TypeRole of this compound DerivativeKey PropertiesPotential Applications
Aliphatic Polyester DendrimersBifunctional synthon for interior incorporationHigh boron content, aqueous solubility (with sufficient peripheral hydroxyl groups)Boron Neutron Capture Therapy (BNCT) agents
Poly(hydroxy ethers)Component of carborane-containing bisphenolsExcellent thermal stability, high char yieldHigh-performance coatings, adhesives
Hyperbranched PolyestersFunctionalization of terminal groupsDefined molecular structure, high boron loadingDrug delivery carriers, biomaterials

The unique structural and electronic properties of the o-carborane (B102288) cage suggest that this compound could be a valuable component in the design of smart materials and responsive systems. While direct experimental integration of this compound into such systems is an emerging area, its conceptual potential is significant. Smart materials are designed to respond to external stimuli such as light, heat, or mechanical force. nih.gov

The incorporation of o-carborane derivatives into luminophores has been shown to result in materials with stimuli-responsive luminescence. nih.govrsc.org These materials can exhibit changes in their fluorescence emission in response to mechanical grinding or exposure to solvent vapors, a phenomenon known as mechanochromism or vapochromism. nih.gov The bulky and rigid nature of the o-carborane cage can influence the packing of molecules in the solid state, leading to the formation of different emissive species, such as excimers, which are sensitive to intermolecular distances. rsc.org

Conceptually, this compound could be integrated into such systems in several ways. The hydroxyl group can be used to covalently attach the carborane cage to a chromophoric unit, potentially influencing its photophysical properties. Furthermore, the hydroxyl group itself can participate in intermolecular interactions, such as hydrogen bonding, which could be disrupted or altered by external stimuli, leading to a change in the material's properties.

For example, a polymer containing pendant this compound units could be designed to exhibit changes in its solubility or conformation in response to changes in pH or temperature. The hydrogen bonding capabilities of the hydroxyl group could play a crucial role in these responsive behaviors. The integration of this compound into such systems could lead to the development of novel sensors, actuators, or controlled-release systems.

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular or nanometer scale, leading to materials with enhanced or novel functionalities. mdpi.comnih.gov The hydroxyl group of this compound provides a reactive site for the formation of covalent bonds with inorganic networks, making it an excellent precursor for the synthesis of these hybrid architectures. researchgate.net

One common approach to creating hybrid materials is the sol-gel process, where molecular precursors undergo hydrolysis and condensation to form an inorganic network. nih.gov this compound can be chemically modified to introduce, for example, trialkoxysilane groups. These modified carboranes can then be co-condensed with other silicon alkoxides to form a silica-based network with covalently incorporated carborane cages. The resulting hybrid material would benefit from the thermal stability and hydrophobicity of the carborane moiety. researchgate.net

The synthesis of hybrid materials can also involve the reaction of functionalized carboranes with metal ions to form metal-organic frameworks (MOFs). While research has focused on carboxylate-functionalized carboranes for MOF synthesis, the hydroxyl group of this compound could be used to anchor the carborane unit to the metal clusters, either directly or after modification into a suitable ligand. mdpi.com These carborane-based MOFs could exhibit enhanced stability and unique adsorption properties due to the presence of the carborane cages. mdpi.com

The incorporation of this compound into hybrid materials offers a pathway to materials with tailored properties for applications in catalysis, gas storage, and separation. The robust nature of the carborane cage combined with the versatility of the hydroxyl group makes it a promising building block for the next generation of advanced hybrid materials. nih.govresearchgate.net

Catalysis and Organocatalysis Research Involving this compound

The distinct electronic and structural features of the o-carborane cage, combined with the reactivity of the hydroxyl group, make this compound a compelling scaffold for the development of novel catalysts and ligands.

The hydroxyl group of this compound can serve as an anchoring point for the synthesis of new ligands for transition metal catalysis. By modifying the hydroxyl group, it is possible to introduce various donor atoms, creating bidentate or polydentate ligands where the carborane cage can influence the steric and electronic environment of the metal center. mdpi.com

For instance, the hydroxyl group can be converted into an ether or ester linkage to attach a phosphine, amine, or other coordinating group. The resulting carborane-containing ligand can then be complexed with a transition metal. The bulky nature of the carborane cage can create a specific coordination sphere around the metal, potentially leading to high selectivity in catalytic reactions.

In homogeneous catalysis, where the catalyst is in the same phase as the reactants, such carborane-based ligands could be employed in a variety of transformations, including cross-coupling reactions, hydrogenation, and polymerization. dtu.dkmdpi.com The electron-withdrawing nature of the o-carborane cage can affect the electron density at the metal center, thereby tuning its catalytic activity. mdpi.com

For heterogeneous catalysis, where the catalyst is in a different phase from the reactants, this compound-derived ligands can be immobilized on a solid support. mdpi.com The hydroxyl group provides a convenient point of attachment to materials like silica or polymers. This immobilization allows for easy separation and recycling of the catalyst, which is a significant advantage in industrial processes. The robust nature of the carborane cage is also beneficial for the stability of the heterogeneous catalyst under reaction conditions.

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in organic synthesis. nih.gov While the direct use of this compound as an organocatalyst is not extensively documented, its derivatives have the potential to act as potent Brønsted acid catalysts.

The acidity of the hydroxyl group in this compound is significantly influenced by the electron-withdrawing effect of the carborane cage. This property can be harnessed in Brønsted acid catalysis, where the proton of the hydroxyl group activates a substrate. rsc.org By introducing strongly electron-withdrawing substituents onto the carborane cage, the acidity of the hydroxyl group can be further enhanced, potentially leading to superacidic catalysts.

Carborane-based acids are known to be exceptionally strong Brønsted acids. researchgate.net These catalysts can be effective in a variety of organic transformations, such as Friedel-Crafts reactions, esterifications, and rearrangements. The unique three-dimensional structure of the carborane cage can also provide steric hindrance that influences the stereoselectivity of a reaction.

Recent research has shown that carborane-derived catalysts can be effective in various organocatalytic reactions. nih.govresearchgate.net For example, chiral carborane-containing molecules have been explored for asymmetric catalysis. nih.gov The development of chiral catalysts derived from this compound could open up new avenues in enantioselective organocatalysis.

Table 2: Conceptual Organocatalytic Reactions with this compound Derivatives
Reaction TypeRole of this compound DerivativePotential Advantages
Friedel-Crafts AlkylationBrønsted acid catalyst to activate the electrophileHigh acidity, potential for shape selectivity
EsterificationBrønsted acid catalyst to activate the carboxylic acidHigh activity, thermal stability
Asymmetric Michael AdditionChiral Brønsted acid catalyst for stereocontrolUnique steric environment from the carborane cage

Support for Immobilized Catalytic Species (conceptual)

The concept of utilizing this compound as a support for immobilized catalytic species is rooted in the inherent properties of the carborane cage. Carboranes are known for their high thermal and chemical stability, making them robust platforms for applications in demanding catalytic processes mdpi.commdpi.com. The integration of carborane units into materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) has been shown to enhance the stability of these structures, a desirable trait for catalytic supports mdpi.com.

The this compound molecule, in particular, offers a strategic advantage for catalyst immobilization. The hydroxyl group serves as a versatile functional handle for anchoring catalytic species . Through well-established chemical transformations such as esterification or etherification, a wide range of homogeneous catalysts can be covalently tethered to the carborane cage. This immobilization strategy can convert a homogeneous catalyst into a heterogeneous one, which is advantageous for catalyst recovery and reuse, thereby improving the economic and environmental sustainability of the catalytic process.

Furthermore, the hydroxyl group can act as a directing group in the synthesis of more complex carborane-based ligands . This allows for the precise placement of other coordinating groups on the carborane cage, which can then bind to a metal center to form a catalytically active species. The carborane cage itself can influence the electronic properties of the attached catalyst, potentially modulating its activity and selectivity. The electron-withdrawing nature of the carborane cage can impact the electron density at the catalytic center, which is a key factor in many catalytic cycles. While neutral carborane-based ligands have shown some limitations in catalysis due to susceptibility to cage degradation, the development of robust carborane platforms continues to be an active area of research acs.org. The use of this compound as a foundational building block for such platforms is a promising conceptual avenue for the design of novel and highly stable heterogeneous catalysts.

Biomedical Research Perspectives (Conceptual and Design Principles)

The unique physicochemical properties of carboranes, including their hydrophobicity, stability, and high boron content, have made them attractive candidates for various biomedical applications. This compound, with its functional handle for further modification, is a particularly valuable starting material in this context.

Boron Neutron Capture Therapy (BNCT) is a binary cancer therapy that relies on the selective accumulation of boron-10 (¹⁰B) atoms in tumor cells. Subsequent irradiation with a beam of low-energy neutrons results in a nuclear fission reaction that produces high-energy alpha particles and recoiling lithium-7 nuclei, which are highly destructive to cells within a very short range, ideally leading to the selective destruction of cancer cells while sparing surrounding healthy tissue.

A critical requirement for successful BNCT is the delivery of a sufficient concentration of ¹⁰B to the tumor, typically in the range of 20-40 µg of ¹⁰B per gram of tumor tissue, which corresponds to approximately 10⁹ boron atoms per cell mdpi.com. Carboranes, with their high boron content, are excellent candidates for BNCT agents. The design of carborane-based BNCT agents is guided by several key principles:

Tumor Targeting: To achieve selective accumulation in tumor cells, carboranes are often conjugated to targeting moieties such as amino acids, peptides, carbohydrates, or antibodies that recognize receptors overexpressed on the surface of cancer cells mdpi.com. For instance, carborane derivatives of phenylalanine have been designed to exploit the L-type amino acid transporter 1 (LAT1), which is often upregulated in tumors mdpi.com.

Enhanced Cellular Uptake: The inherent hydrophobicity of the carborane cage can be a double-edged sword. While it can facilitate passage through cell membranes, it can also lead to poor aqueous solubility. Functionalization of the carborane, often starting from precursors like this compound, with hydrophilic groups or encapsulation in delivery systems like liposomes can improve bioavailability and cellular uptake mdpi.comacs.org.

Intracellular Localization: For maximum therapeutic effect, the boron agent should ideally be localized within the cell nucleus or other critical organelles. The design of the BNCT agent can influence its subcellular distribution.

High Boron Load: The icosahedral carborane cage contains a high number of boron atoms, which is advantageous for delivering a therapeutic dose.

The following table summarizes some key parameters for carborane-based BNCT agents:

Parameter Requirement for Effective BNCT Role of Carborane Derivatives
Boron Concentration in Tumor~20-40 µg ¹⁰B/g tumorCarboranes provide a high density of boron atoms per molecule.
Tumor-to-Blood Boron Ratio> 3.5:1Targeting moieties and delivery systems enhance tumor-specific accumulation.
Tumor-to-Normal Tissue Ratio≥ 3:1Selective targeting minimizes damage to healthy tissues.
Cellular UptakeHighFunctionalization and delivery vehicles improve cellular penetration.

The unique properties of carboranes make them attractive components for the design of advanced drug delivery systems. The hydrophobic nature of the carborane cage allows it to interact with hydrophobic drugs and biological membranes, while its robust and stable structure provides a reliable scaffold. This compound serves as a versatile starting point for constructing such systems due to the reactive hydroxyl group.

Conceptual designs for carborane-based drug delivery systems include:

Liposomes and Micelles: Carborane derivatives can be incorporated into the lipid bilayer of liposomes or the core of micelles acs.orgmdpi.com. These nanostructures can encapsulate hydrophobic drugs, improve their solubility, and provide a means for targeted delivery through surface functionalization with targeting ligands. Cationic liposomes containing carborane derivatives have shown to significantly increase the cellular concentration of boron compared to the free drug rsc.org.

Polymeric Nanoparticles: this compound can be used as a monomer or a functionalizing agent in the synthesis of polymers. The resulting carborane-containing polymers can self-assemble into nanoparticles that can be loaded with therapeutic agents mdpi.com. These nanoparticles can be designed to be stimuli-responsive, releasing their payload in response to specific triggers in the tumor microenvironment, such as changes in pH or enzyme concentrations.

Dendrimers: The well-defined structure of dendrimers allows for the precise attachment of multiple carborane cages and drug molecules to their periphery. This can lead to a high payload of both the boron agent (for BNCT) and a chemotherapeutic drug, enabling combination therapy.

The following table highlights key features and findings of carborane-based drug delivery systems:

Delivery System Key Features Reported Findings
LiposomesEncapsulation of hydrophilic and hydrophobic drugs, biocompatibility, tunable surface properties.Increased cellular uptake of carborane derivatives by up to 30 times compared to free drug rsc.org.
MicellesSelf-assembly in aqueous solution, core-shell structure for drug loading, enhanced stability.Carborane-containing micelles demonstrated enhanced selectivity and uptake in hepatoma carcinoma cells mdpi.com.
Polymeric NanoparticlesHigh drug loading capacity, controlled release, potential for stimuli-responsiveness.Dendritic mesoporous silica nanoparticles with carboranes achieved a boron loading of 141.5 mg/g and a tumor-to-blood ratio of 27.1 researchgate.net.

The covalent attachment of carboranes to biomolecules, known as bioconjugation, is a critical step in the development of targeted therapies. This compound, after conversion of the hydroxyl group to other functionalities, can be conjugated to a variety of biomolecules to direct them to specific biological targets.

Methodological approaches for the bioconjugation of carboranes include:

Amide Bond Formation: The hydroxyl group of this compound can be converted to a carboxylic acid or an amine, which can then be coupled with amines or carboxylic acids on proteins or peptides using standard coupling reagents.

Click Chemistry: The introduction of an azide or alkyne functionality onto the carborane cage allows for its efficient and specific conjugation to biomolecules functionalized with a complementary group via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

Palladium-Mediated Cross-Coupling: Recent advances have demonstrated the use of palladium-based reagents for the chemoselective conjugation of carboranes to cysteine residues on proteins at room temperature in aqueous buffer mdpi.com. This method has been successfully applied to antibodies and other proteins, allowing for the rapid incorporation of carborane moieties mdpi.com.

The following table summarizes different bioconjugation strategies for carboranes:

Bioconjugation Strategy Target Biomolecule Key Features Reported Efficiency
Amide Bond FormationProteins, PeptidesWell-established chemistry, versatile.Dependent on coupling reagents and reaction conditions.
Click ChemistryProteins, Peptides, Nucleic AcidsHigh efficiency, bioorthogonal, mild reaction conditions.Widely used for creating well-defined bioconjugates.
Palladium-Mediated Cysteine ConjugationProteins, AntibodiesChemoselective for cysteine, occurs in aqueous buffer at room temperature.>95% conversion for the conjugation of a carborane moiety to an affibody mdpi.com.

Understanding the interactions between carboranes and biomolecules at a molecular level is crucial for the rational design of carborane-based drugs and delivery systems. The unique electronic structure of the carborane cage gives rise to non-covalent interactions that are distinct from those of traditional organic molecules.

Theoretical and mechanistic studies have revealed several key types of interactions:

Dihydrogen Bonds: A dominant and unconventional interaction is the formation of dihydrogen bonds between the partially negatively charged hydrogen atoms on the boron cage (B-Hδ-) and partially positively charged hydrogen atoms on biomolecules (X-Hδ+, where X can be N, O, or C) acs.org. These bonds have an average strength in the range of 4.2-5.8 kcal/mol acs.org.

Hydrophobic Interactions: The carborane cage is highly hydrophobic and can engage in strong hydrophobic interactions with nonpolar pockets in proteins illinois.edu. This is a major driving force for the binding of carboranes to many biological targets illinois.edu.

BH-π and CH-π Interactions: The B-H and C-H bonds of the carborane cage can interact with aromatic residues in proteins through BH-π and CH-π interactions illinois.edu.

Dispersion Interactions: Neutral closo-carboranes can bind to proteins, such as human carbonic anhydrase II, primarily through dispersion interactions acs.org.

The following table provides a summary of the types of interactions between carboranes and biomolecules:

Type of Interaction Description Strength Key Biomolecular Partners
Dihydrogen BondsB-Hδ- ••• Hδ+-X4.2-5.8 kcal/mol acs.orgAmide groups in peptides, amino acid side chains.
Hydrophobic InteractionsSequestration from waterVariableHydrophobic pockets in proteins, lipid membranes.
BH-π and CH-π InteractionsInteraction with aromatic ringsWeaker than hydrogen bondsPhenylalanine, Tyrosine, Tryptophan residues.
Dispersion InteractionsFluctuating dipole interactionsWeakAll biomolecules.

Chemical Sensing and Recognition Research Utilizing this compound

The unique structural and electronic properties of carboranes, combined with their ability to be functionalized, make them promising platforms for the development of chemical sensors. This compound can be a key component in the design of sensors for various analytes.

The hydroxyl group of this compound can act as a hydrogen bond donor, enabling the recognition of anions researchgate.net. By incorporating the this compound moiety into a fluorescent molecule, a chemosensor can be designed where the binding of an anion to the hydroxyl group perturbs the electronic structure of the fluorophore, leading to a change in its fluorescence properties (either quenching or enhancement). This change in fluorescence can be used to quantify the concentration of the target anion.

Furthermore, the carborane cage can serve as a scaffold to which specific recognition elements and signaling units are attached. For example, a luminescent group can be attached to one part of the carborane, and a receptor for a specific analyte can be attached to another. The binding of the analyte to the receptor can induce a conformational change in the molecule, altering the distance or orientation between the luminescent group and a quencher, thereby modulating the light output. The direct attachment of an aromatic ring to an o-carborane has been shown to result in luminescence due to charge transfer from the aromatic ring to the carborane unit, a phenomenon that could be exploited in sensing applications.

Development of Chemo-sensors for Specific Analytes (conceptual)

The development of chemo-sensors based on this compound is conceptually centered on linking the carborane unit to a reporter molecule, which produces a measurable signal upon binding a target analyte. supramolecularevans.com The hydroxyl group is a critical functional handle, providing a convenient point of attachment for signal-generating moieties, such as fluorophores.

The carborane cage itself can play a direct role in the sensing mechanism. For instance, carborane-containing fluorescent systems have been shown to exhibit aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE). rsc.org In a conceptual AIE-based sensor, the this compound unit could be derivatized with a fluorophore. In solution, this molecule might be non-emissive. Upon introduction of a specific analyte, binding events could induce molecular aggregation, restricting intramolecular rotations and "turning on" a strong fluorescent signal. This change in emission provides a direct readout for the presence of the analyte.

Furthermore, the bulky and hydrophobic nature of the carborane cage can create specific binding pockets. A sensor could be designed where the analyte binding event near a carborane-appended luminophore alters the local environment, leading to a detectable shift in the emission wavelength or intensity, a phenomenon known as luminochromism.

Research into Ion and Molecular Recognition Systems

The distinct properties of this compound and its derivatives have been harnessed in the research of systems for recognizing specific ions and molecules. The globular structure and hydrophobicity of the carborane cage make it an excellent candidate for forming stable inclusion complexes with macrocyclic hosts in aqueous solutions. nih.gov

Molecular Recognition: Research has demonstrated that carborane derivatives form strong host-guest complexes with cyclodextrins. nih.govrsc.org The carborane acts as an ideal guest, fitting snugly within the hydrophobic cavity of the cyclodextrin host. The hydroxyl group on the carborane can further stabilize these complexes through hydrogen bonding with the rim of the cyclodextrin. This specific interaction forms the basis of molecular recognition, where the carborane-functionalized molecule can selectively bind to cyclodextrin-based structures. Computational studies have also shed light on the physical basis of these interactions, highlighting the roles of dispersion and electrostatic forces in the stabilization of carborane-aromatic complexes. nih.gov

Ion Recognition: Carborane cages functionalized with hydroxyl groups have been investigated for ion recognition. For example, mercury-containing macrocycles incorporating carborane moieties have been studied as receptors for anions. researchgate.net The electron-withdrawing nature of the carborane cage can influence the Lewis acidity of the metal centers in the macrocycle, tuning its affinity and selectivity for different anions. The hydroxyl groups can participate in hydrogen bonding networks that help to bind and orient the guest ion within the receptor's cavity.

Supramolecular Chemistry and Host-Guest Architectures Involving this compound

The field of supramolecular chemistry relies on non-covalent interactions to build complex, functional architectures from molecular components. This compound is a valuable building block in this field due to its rigidity, defined 3D geometry, and the directing influence of its hydroxyl group. nih.gov

Role in Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into ordered structures. Carboranes, in general, are highly effective components for directing self-assembly. sciencedaily.com For example, carboranethiol derivatives are known to form exceptionally high-quality and stable self-assembled monolayers (SAMs) on metal surfaces. cas.cz

In the context of this compound, the hydroxyl group adds a crucial vector for controlling self-assembly: hydrogen bonding. This allows for the formation of programmed assemblies in solution and in the solid state. A prime example is the use of the strong, specific interaction between carboranes and β-cyclodextrin to construct self-healing supramolecular hydrogels. rsc.org In these systems, a polymer backbone is grafted with carborane units, while another polymer is functionalized with β-cyclodextrin. When mixed in water, the strong host-guest recognition between the carborane and cyclodextrin acts as a non-covalent cross-link, leading to the spontaneous formation of a gel network. rsc.orgacs.org The hydroxyl group on the carborane can contribute to the stability and dynamics of this network.

Formation of Macrocyclic and Cage Structures

The rigid icosahedral structure of the carborane cage makes it an ideal "molecular strut" for the construction of larger, well-defined architectures like macrocycles and cages. nih.gov These structures are of interest for applications in molecular encapsulation, catalysis, and sensing.

Research has shown that carborane units can be incorporated into metallomacrocycles that act as "anticrowns," which are receptors for anions. researchgate.net In these structures, the carborane cage provides the rigid framework that pre-organizes Lewis acidic metal centers for guest binding. The hydroxyl group serves as a key synthetic handle, allowing the carborane unit to be covalently linked to other components of the macrocycle.

While carboranes are often used as building blocks of the host structure, they also feature prominently in host-guest systems where the carborane itself is the guest, encapsulated within a larger cage or macrocycle. The formation of stable complexes between carborane derivatives and hosts like cyclodextrins is a clear example of creating a larger host-guest architecture. nih.gov The interactions stabilizing these complexes are primarily hydrophobic and van der Waals forces, driven by the complementary shapes and chemical nature of the host and the carborane guest. acs.org

Data Tables

Table 1: Supramolecular Interactions and Applications of Functionalized o-Carboranes

Application Area Key Interaction / Principle Role of Carborane Unit Role of Hydroxyl Group Example System
Chemosensors Aggregation-Induced Emission (AIE) Bulky scaffold, induces aggregation Synthetic handle for fluorophore attachment Carborane-appended fluorophores rsc.org
Molecular Recognition Host-Guest Chemistry Hydrophobic guest Enhances binding via hydrogen bonding Carborane-Cyclodextrin complexes nih.govrsc.org
Ion Recognition Lewis Acid-Base Interaction Framework for metallomacrocycle Synthetic handle, secondary interactions Carborane-based "anticrown" anion receptors researchgate.net
Self-Assembly Non-covalent cross-linking Guest moiety for host recognition Directs assembly via hydrogen bonds Supramolecular hydrogels rsc.org

| Macrocycles | Rigid structural building block | Geometric scaffold | Covalent linkage point | Mercury-containing macrocycles researchgate.net |

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
β-cyclodextrin

Advanced Analytical and Spectroscopic Characterization Methodologies in 1 Hydroxy O Carborane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

NMR spectroscopy is an indispensable tool for characterizing carboranes, given the presence of multiple NMR-active nuclei, including ¹H, ¹¹B, and ¹³C. The complexity of carborane spectra, arising from the large number of boron atoms and significant quadrupole moments, necessitates advanced NMR techniques for complete structural assignment.

¹¹B NMR Spectroscopy: The ¹¹B NMR spectrum is one of the most informative analytical tools for carborane cage compounds. Since boron has two NMR-active isotopes, ¹¹B (I = 3/2, ~80.4% natural abundance) and ¹⁰B (I = 3, ~19.6% abundance), the ¹¹B nucleus is predominantly studied. blogspot.com The chemical shifts in ¹¹B NMR are highly sensitive to the electronic environment of each boron atom within the icosahedral cage. The introduction of a hydroxyl group at the C1 position of the o-carborane (B102288) cage influences the electron distribution, causing shifts in the resonances of nearby boron atoms compared to the parent o-carborane.

In a typical proton-coupled ¹¹B NMR spectrum, the signals for boron atoms bonded to a hydrogen atom appear as doublets. Proton-decoupled spectra (¹¹B{¹H}) are often used to simplify the spectrum, yielding single, albeit often broad, lines for each chemically non-equivalent boron environment. semanticscholar.org The parent o-carborane (C₂B₁₀H₁₂) shows four distinct signals in its ¹¹B{¹H} NMR spectrum due to symmetry, with intensity ratios of 2:2:4:2. semanticscholar.org For 1-hydroxy-o-carborane, the symmetry is lowered, leading to a more complex spectrum with potentially more numerous and shifted signals. The boron atoms closest to the C1-OH group are expected to experience the most significant change in their chemical shifts.

¹³C NMR Spectroscopy: While the ¹¹B NMR spectrum provides information about the boron framework, the ¹³C NMR spectrum is crucial for characterizing the carbon vertices of the carborane cage. The parent o-carborane cage carbons typically resonate in a specific region of the spectrum. The presence of the hydroxyl group at C1 causes a downfield shift for this carbon atom due to the electronegativity of the oxygen atom. The chemical shift of the second carbon atom (C2) is also affected, though to a lesser extent. researchgate.net The range of chemical shifts in ¹³C NMR is significantly wider than in ¹H NMR, which helps in resolving individual carbon signals. youtube.com

Table 1: Representative NMR Chemical Shifts for Hydroxy-o-carborane Derivatives. Data are illustrative and can vary with solvent and specific substitution.
NucleusAtom PositionTypical Chemical Shift (δ, ppm)Key Observations
¹¹BB(9,12)-3 to -8Generally the least shielded boron atoms in unsubstituted o-carborane.
¹¹BB(8,10)-9 to -12Shifts are sensitive to substitution on the cage. The C1-OH group influences the electronic environment of adjacent and antipodal boron atoms.
¹¹BB(4,5,7,11)-12 to -15
¹¹BB(3,6)-15 to -18Often the most shielded boron atoms.
¹³CC1-OH65 - 80Downfield shift compared to unsubstituted C-H due to the electronegative -OH group.
¹³CC2-H55 - 65Slightly shielded compared to C1-OH but still in a characteristic region for carborane carbons.

To unravel the complex, often overlapping signals in 1D NMR spectra of carboranes, multi-dimensional techniques are employed.

¹¹B-¹¹B COSY (Correlation Spectroscopy): This 2D NMR experiment is exceptionally powerful for assigning boron resonances in polyhedral boron clusters. semanticscholar.org It establishes connectivity between adjacent boron atoms in the cage, as cross-peaks appear between signals of boron atoms that are bonded to each other. This allows for a stepwise assignment of the entire boron framework, which is crucial for confirming the structure and identifying the positions of substituents. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) and HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of a heteronucleus (like ¹¹B or ¹³C) with directly attached protons. For this compound, a ¹H-¹³C HSQC would show a correlation between the C2-H proton and the C2 carbon. A ¹H-¹¹B HSQC would map the correlations for all B-H vertices, aiding in the assignment of both the ¹H and ¹¹B spectra.

While most NMR studies on this compound are conducted in solution, solid-state NMR (ssNMR) provides unique insights into the structure, polymorphism, and dynamics of the compound in the solid phase. The presence of the hydroxyl group allows for the formation of intermolecular hydrogen bonds, which can lead to distinct packing arrangements in the crystal lattice. Solid-state NMR can be used to study these interactions. Furthermore, ssNMR is a powerful tool for characterizing materials where single crystals suitable for X-ray diffraction cannot be obtained. rsc.org It can differentiate between crystalline and amorphous phases and identify different polymorphs, which may have distinct physical properties.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound and for probing its stability and fragmentation pathways. The presence of ten boron atoms gives carboranes a highly characteristic and complex isotopic pattern, which serves as a definitive fingerprint for their identification. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₂H₁₂B₁₀O), HRMS can easily distinguish its molecular formula from other potential formulas with a similar nominal mass. The most critical aspect of the mass spectrum of a carborane is the unique isotopic distribution arising from the two stable isotopes of boron, ¹⁰B (~19.9%) and ¹¹B (~80.1%). This results in a broad, characteristic cluster of peaks for the molecular ion, spanning several mass units. HRMS can resolve the individual isotopic peaks within this cluster, and the observed pattern can be compared with a theoretically calculated distribution to confirm the presence of ten boron atoms in the molecule. researchgate.net

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the this compound molecular ion. nih.gov In an MS/MS experiment, the molecular ion is isolated, subjected to collision-induced dissociation (CID) or other activation methods, and the resulting fragment ions are mass-analyzed. youtube.com This provides valuable information about the molecule's structure and the relative strengths of its chemical bonds.

The fragmentation of carborane cages is known to be complex. Common fragmentation pathways observed for carborane derivatives include the sequential loss of hydrogen molecules (H₂). researchgate.netosti.gov The robust icosahedral cage is relatively stable, but under energetic conditions, it can fragment through the loss of B-H or C-H units or through cage cleavage. The presence of the C-OH bond in this compound introduces additional fragmentation pathways, such as the loss of a water molecule (H₂O) or a hydroxyl radical (•OH). Analyzing these specific fragmentation patterns helps to confirm the identity and structure of the molecule. ncsu.edu

Table 2: Potential Fragmentation Pathways for this compound (M = C₂H₁₂B₁₀O) in MS/MS Analysis.
Parent Ion (m/z)Fragment IonNeutral LossProcess
[M]⁺•[M-H]⁺H•Loss of a hydrogen radical.
[M]⁺•[M-H₂]⁺•H₂Loss of a hydrogen molecule, common for carboranes.
[M]⁺•[M-OH]⁺•OHCleavage of the C-O bond.
[M]⁺•[M-H₂O]⁺•H₂OElimination of water, characteristic of the hydroxyl group.
[M]⁺•[C₂B₉HₓO]⁺BHᵧCage degradation involving loss of a boron-containing fragment.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. These methods provide detailed insights into the molecule's vibrational modes, which are sensitive to its unique icosahedral geometry and the presence of the hydroxyl substituent.

Characteristic Vibrational Modes Analysis

The vibrational spectrum of this compound is complex due to its polyatomic nature. A nonlinear molecule with N atoms has 3N-6 fundamental vibrational modes libretexts.org. For this compound (C₂B₁₀H₁₁OH), with 25 atoms, this results in 69 possible vibrational modes. These can be broadly categorized into several regions:

O-H Stretching: The most prominent and diagnostic vibrational mode for this compound is the O-H stretching vibration. In a non-hydrogen-bonded state, this typically appears as a sharp band in the IR spectrum around 3600-3700 cm⁻¹ khanacademy.org. However, the presence of hydrogen bonding significantly broadens this peak and shifts it to a lower frequency khanacademy.orgyoutube.com.

C-H Stretching: The stretching vibrations of the C-H bonds of the carborane cage are expected in the region of 3000-3100 cm⁻¹ youtube.com.

B-H Stretching: The B-H stretching vibrations of the carborane cage give rise to a series of strong, sharp bands typically observed in the range of 2500-2600 cm⁻¹ acs.org.

Cage Vibrations: The vibrations involving the B-B, B-C, and C-C bonds of the icosahedral cage occur at lower frequencies, generally below 1200 cm⁻¹. These complex vibrations are characteristic of the carborane scaffold.

C-O Stretching and O-H Bending: The C-O stretching and O-H bending modes are also expected in the fingerprint region of the IR spectrum, providing further structural information.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
O-H Stretch (non-H-bonded) 3600 - 3700
O-H Stretch (H-bonded) 3200 - 3500 (broad)
C-H Stretch 3000 - 3100
B-H Stretch 2500 - 2600
C-O Stretch 1000 - 1200
O-H Bend 1300 - 1450

Note: This table is based on general spectroscopic principles and data for related compounds.

Hydrogen Bonding Interactions via IR

The presence of the hydroxyl group in this compound introduces the possibility of both intramolecular and intermolecular hydrogen bonding. Infrared spectroscopy is a particularly sensitive technique for studying these interactions youtube.comnih.gov. The formation of a hydrogen bond weakens the O-H bond, causing the O-H stretching frequency to shift to a lower wavenumber (a "red shift") and the band to become significantly broader and more intense nih.govresearchgate.net.

In dilute solutions in non-polar solvents, where intermolecular interactions are minimized, a sharp band corresponding to the "free" non-hydrogen-bonded O-H stretch would be expected. As the concentration increases, or in the solid state, a broad band at a lower frequency will appear and potentially dominate the spectrum, indicating the prevalence of intermolecular hydrogen bonding. The extent of this shift can provide a qualitative measure of the strength of the hydrogen bonding interactions.

Studies on other hydroxyl-containing molecules have demonstrated that the shape and position of the O-H band are highly dependent on the molecular environment and the nature of the hydrogen bond acceptor nih.gov. For this compound, the oxygen atom of one molecule can act as a hydrogen bond acceptor for the hydroxyl group of another molecule, leading to self-association.

X-ray Crystallography for Precise Molecular Structure Determination

The o-carborane cage is a distorted icosahedron with C₂ᵥ symmetry wikipedia.org. The introduction of a hydroxyl group at one of the carbon atoms is expected to cause minor distortions in the cage geometry due to its electronic and steric effects. Key structural parameters that would be determined from an X-ray crystallographic analysis of this compound include:

C-O and O-H bond lengths: These would be compared to typical values for alcohols to assess the influence of the carborane cage.

C-C and C-B bond lengths within the cage: These would reveal any elongation or contraction of the cage bonds upon hydroxylation.

Bond angles: These would provide a detailed picture of the icosahedral geometry and any deviations from ideal symmetry.

Intermolecular interactions: The crystal packing would reveal the nature and extent of hydrogen bonding and other intermolecular forces, which govern the solid-state properties of the compound.

For comparison, the crystal structure of 1,2-diphenyl-o-carborane has been determined, showing a C1-C2 bond distance of 1.726(2) Å, which is significantly longer than that in the unsubstituted o-carborane nih.gov. This highlights the influence of substituents on the cage geometry.

Table 2: Representative Bond Lengths in o-Carborane Derivatives from X-ray Crystallography

Compound Bond Bond Length (Å)
o-Carborane C-C ~1.64
1,2-Diphenyl-o-carborane C-C 1.726(2)

Note: This table provides comparative data from related structures to infer the expected structural parameters of this compound.

Electrochemical Characterization: Voltammetry and Conductivity Studies

Electrochemical methods, such as cyclic voltammetry, are employed to investigate the redox properties of this compound. These studies provide information about the ease with which the molecule can be oxidized or reduced, as well as the stability of the resulting charged species. The conductivity of materials incorporating this compound can also be an important characteristic, particularly in the context of materials science applications.

Research on the electrochemical behavior of icosahedral carboranes has shown that ortho-carborane and its derivatives are electrochemically active researchgate.net. The reduction of o-carborane is a complex process that is sensitive to both the electronic and steric nature of the substituents on the cage acs.org.

Studies on a series of exo-skeletally substituted o-carboranes have revealed that distinct electrochemical responses are observed, particularly for this isomer. It has been noted that the derivative with one hydroxyl group exhibits a well-pronounced electrochemical behavior, suggesting it is a good candidate for electrochemical studies researchgate.net. The presence of the hydroxyl group, being a polar substituent, can influence the electrochemical potential and the kinetics of electron transfer.

A typical cyclic voltammetry experiment would reveal the reduction and oxidation potentials of this compound. The reversibility of the redox processes can also be assessed from the voltammogram. The electron-withdrawing nature of the carborane cage is expected to influence the redox potential of the hydroxyl group, though specific data for this compound is not widely reported. For comparison, the electrochemical properties of other hydroxylated aromatic compounds have been studied, showing that the hydroxyl group can undergo oxidation nih.gov.

The electrical conductivity of materials containing this compound would depend on the nature of the material and how the carborane is incorporated. Carborane-containing polymers, for instance, have been investigated for their thermal and chemical stability, and their electrical properties can be tuned by the choice of the polymer backbone and the carborane substituents nih.gov.

Chromatographic Separation Techniques (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for the purification and analysis of this compound. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two of the most powerful and commonly used methods in this regard.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of non-volatile and thermally sensitive compounds. For this compound, reversed-phase HPLC would likely be the method of choice. In this mode, a non-polar stationary phase (such as C18-modified silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The presence of the polar hydroxyl group in this compound would decrease its retention time compared to the non-polar parent o-carborane. The use of a UV detector is common for aromatic compounds, but since the carborane cage itself does not have a strong chromophore, derivatization or the use of a more universal detector like a mass spectrometer (LC-MS) might be necessary for sensitive detection. HPLC has been successfully used for the analysis of other hydroxylated aromatic compounds researchgate.netpjmhsonline.com.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Given the high thermal stability of the carborane cage, GC-MS is a suitable method for the analysis of this compound, provided it is sufficiently volatile . The sample is vaporized and separated on a GC column, and the separated components are then introduced into a mass spectrometer for detection and identification. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as a characteristic isotopic pattern due to the presence of boron (¹⁰B and ¹¹B isotopes). Fragmentation patterns in the mass spectrum can provide further structural information. Ion/molecule reactions of o-carborane have been studied by mass spectrometry, revealing complex fragmentation and adduct formation researchgate.netflinders.edu.au.

Advanced Microscopic Techniques (e.g., AFM, TEM) for Material Characterization (when this compound is integrated into materials)

When this compound is incorporated into larger material systems, such as polymers, nanoparticles, or self-assembled monolayers, advanced microscopic techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are invaluable for characterizing the morphology and structure of these materials at the nanoscale.

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces with nanoscale resolution. It can be used to visualize the surface of materials containing this compound, revealing information about surface roughness, domain structures, and the distribution of carborane-containing moieties. For example, AFM has been used to study liposomes loaded with o-carborane, providing information on their size and shape researchgate.net. It has also been employed to characterize the morphology of carborane-appended magnetic nanoparticles.

Transmission Electron Microscopy (TEM): TEM is a microscopy technique in which a beam of electrons is transmitted through a sample to form an image. TEM can provide much higher resolution than light microscopy and is a powerful tool for visualizing the internal structure of materials. When this compound is part of a nanomaterial, such as nanoparticles or nanorods, TEM can be used to determine the size, shape, and distribution of these nanostructures. For instance, TEM has been used to visualize carborane-based mesoporous nanoparticles and carborane-thiol protected copper nanoclusters.

The combination of these advanced microscopic techniques provides a comprehensive understanding of how the incorporation of this compound influences the structure and morphology of materials at the nanoscale, which is crucial for the development of new functional materials.

Future Research Directions and Unresolved Challenges in 1 Hydroxy O Carborane Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Hydroxycarboranes

A primary and ongoing challenge in carborane chemistry is the development of efficient, selective, and sustainable methods for their synthesis. While significant progress has been made, future research must focus on overcoming the limitations of current protocols. A key issue is achieving regioselectivity. For instance, while methods for B(9)-hydroxylation are relatively well-developed, achieving selective hydroxylation at other specific boron positions on the o-carborane (B102288) cage remains a significant hurdle.

Recent breakthroughs have provided more efficient routes. A one-pot procedure for synthesizing C-hydroxycarboranes involves the reaction of carboranyl lithium with trimethylborate, followed by oxidation, which can produce various isomers in high yields. nih.gov For B-hydroxylation, a robust method using 68% nitric acid with trifluoromethanesulfonic acid (HOTf) and hexafluoroisopropanol (HFIP) has shown high efficiency and selectivity for the B(9) position. acs.orgresearchgate.net

Future research should aim to expand the synthetic toolkit to allow for precise hydroxylation at any desired cage vertex. This includes developing new catalysts and reagents that can differentiate between the electronically distinct B-H bonds. Furthermore, there is a pressing need for more sustainable methods that align with the principles of green chemistry, reducing the reliance on harsh reagents and hazardous solvents.

Method Reagents Target Position Selectivity Reported Yield
Carboranyl Lithium Oxidation1. Carboranyl Lithium, Trimethylborate2. H₂O₂, Acetic AcidC1-OHHighUp to 85% for o-carborane isomer nih.gov
Direct B-H Oxidation68% HNO₃, HOTf, HFIPB(9)-OHHigh (up to 98:2 for B(9)/B(8)) acs.orgresearchgate.netHigh
Metal-free Friedel-Crafts1-formyl-o-carborane, IndolesC-substituent-OHN/AExcellent thieme-connect.com

This table provides a summary of selected synthetic methodologies for producing hydroxylated carboranes.

Exploration of Underexplored Reactivity and Mechanistic Pathways

The hydroxyl group on the 1-hydroxy-o-carborane scaffold is a pivotal functional handle that fundamentally alters the reactivity of the parent cage. It significantly influences the electronic properties of the cluster and can act as a directing group, guiding further functionalization at specific B-H vertices through processes like directed metalation. However, the full extent of this directing effect and the underlying mechanisms are not yet completely understood.

A fascinating area for future investigation is the mechanistic detail of hydroxylation reactions. For example, the oxidation of o-carborane with nitric acid involves an electrophilic attack on the hydrogen atom of the B-H bond, which acts as the nucleophilic site. acs.orgresearchgate.net This is a departure from typical electrophilic substitution on boranes where the boron atom is the nucleophile. acs.orgresearchgate.net Deeper mechanistic studies, combining experimental and computational approaches, are needed to unravel these and other novel reaction pathways.

Future work should also focus on exploring currently underexplored reactions. This could include photochemical transformations, radical reactions, and thermally induced rearrangements involving this compound. A comprehensive understanding of its acidic and basic behavior and how this modulates the reactivity of the entire scaffold will be essential for designing new transformations and functional materials. nih.gov

Rational Design of Highly Functionalized this compound Architectures

The ability to precisely install multiple functional groups onto the o-carborane cage is critical for creating advanced materials and complex molecular systems. The 1-hydroxyl group serves as an excellent starting point, or anchor, for building these sophisticated architectures. It can be readily converted into other functionalities, such as esters and ethers, or used to direct the regioselective substitution at other positions on the cage.

Research has demonstrated the synthesis of polyfunctionalized synthons, such as quadruped-shaped o-carboranes with four pendant arms derived from 8,9,10,12-I₄-1,2-closo-C₂B₁₀H₈. rsc.org These molecules are envisioned as versatile precursors for dendritic growth and the construction of larger, well-defined structures. rsc.org Transition metal-catalyzed B-H activation has also emerged as a powerful tool for the vertex-specific functionalization of carboranes, enabling the synthesis of derivatives that are difficult to access through conventional means. acs.orgresearchgate.net

The challenge lies in developing a predictive framework for the rational design of these molecules. This requires a deep understanding of the interplay between substituents and the electronic structure of the carborane cage. Future efforts should focus on creating a library of functionalized this compound building blocks that can be assembled into complex, tailor-made architectures with precisely controlled properties for applications in materials science and beyond.

Integration into Advanced Nanoscience and Nanotechnology Research

The unique properties of carboranes—including their rigid icosahedral structure, high thermal and chemical stability, and hydrophobicity—make them exceptional building blocks for nanoscience and nanotechnology. acs.orgmdpi.com The introduction of a hydroxyl group provides a crucial point of attachment and modifies the cage's properties, enabling its integration into various nanomaterials.

Recent research has shown the successful functionalization of iron oxide@gold (Fe₃O₄@Au) nanoparticles with carborane compounds for potential biomedical applications. nih.gov Another exciting development is the creation of o-carborane-based fluorophores that exhibit aggregation-induced emission enhancement (AIEE). rsc.orgnih.gov These molecules have been used to prepare highly fluorescent, water-dispersible organic nanoparticles, demonstrating their potential in optical and optoelectronic applications. rsc.orgnih.govresearchgate.net

A significant unresolved challenge is achieving precise control over the self-assembly of this compound derivatives into well-defined nanostructures. Future research should explore how to program these molecules to form specific architectures like micelles, vesicles, or ordered arrays. Harnessing the unique dihydrogen bonding capabilities of carboranes could be a key strategy in directing these assembly processes. acs.org Translating the properties of individual carborane-functionalized nanoparticles into macroscopic materials with emergent functions remains a key goal for the field.

Nanomaterial Type Carborane Derivative Key Properties Potential Application
Functionalized Magnetic NanoparticlesCarborane-functionalized Fe₃O₄@Au NPsMagnetic core, Boron-rich surfaceTheranostics, Boron Neutron Capture Therapy (BNCT) nih.gov
Fluorescent Organic Nanoparticleso-Carborane-appended π-conjugated fluorophoresAggregation-Induced Emission Enhancement (AIEE), High fluorescence efficiency in aqueous mediaOptical and optoelectronic devices, Bio-imaging rsc.orgnih.gov
Carborane-Containing PolymersVarious carborane monomersHigh thermal resistance, Tunable electronic properties and hydrophobicityHeat-resistant materials, Dendrimers, Luminescent materials acs.org

This table highlights examples of nanomaterials incorporating o-carborane derivatives.

Addressing Translational Research Gaps in Non-Clinical Applications

While much of the focus on carboranes has been in medicinal chemistry, particularly for Boron Neutron Capture Therapy (BNCT), there is immense untapped potential in non-clinical areas. nih.gov These applications span materials science, molecular electronics, catalysis, and chemical sensing. acs.orgresearchgate.netrsc.org For example, o-carborane-based π-conjugated macrocycles have demonstrated the ability to act as fluorescent sensors for nitroaromatic compounds. rsc.org Additionally, polymers incorporating carborane units are known for their exceptional thermal stability and interesting optoelectronic properties. acs.org

A significant gap exists between the fundamental synthesis of novel this compound derivatives and their integration into functional, real-world devices and materials. This "translational gap" stems from challenges in scalability, processability, and interfacing carborane-based materials with existing technologies. For instance, while a molecule may exhibit promising electronic properties, fabricating it into a stable and efficient component of an electronic device requires substantial engineering research.

Future research must be more application-oriented. This involves interdisciplinary collaboration between synthetic chemists, materials scientists, and engineers to co-design molecules with specific functional targets in mind. Key areas for exploration include developing carborane-based liquid crystals, components for organic light-emitting diodes (OLEDs), and highly stable polymer dielectrics. Systematically studying the structure-property relationships in these materials will be crucial for bridging the gap from laboratory curiosity to technological innovation.

Computational Chemistry's Role in Accelerating Discovery and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in carborane research. It provides profound insights into the unique electronic structures, bonding characteristics, and reaction mechanisms that are often difficult to probe experimentally. DFT calculations have been successfully used to compare the geometrical features of carborane isomers, characterize their electronic properties, and predict NMR spectroscopic data. nih.gov

Computational methods are crucial for elucidating complex reaction pathways. For example, DFT calculations have been instrumental in understanding the enantioselectivity of iridium-catalyzed B-H activation of o-carboranes by modeling the asymmetric environment provided by the chiral ligand. acs.org Furthermore, theoretical studies have been used to explain unusual structural features, such as the exceptionally long C-C cage bonds observed in certain amino-substituted o-carboranes, attributing the effect to negative hyperconjugation. compchemhighlights.org

The future role of computational chemistry will be to move from explanation to prediction. By developing more accurate and efficient computational models, it will be possible to screen virtual libraries of this compound derivatives for desired properties, such as electronic band gaps, host-guest binding affinities, or specific reactivity. This in-silico-first approach can guide synthetic efforts, saving significant time and resources by prioritizing the most promising molecular targets. Integrating machine learning algorithms with quantum chemical data could further accelerate the discovery of new carborane-based materials with tailored functionalities.

Green Chemistry and Sustainable Applications in Carborane Chemistry

The principles of green chemistry—reducing waste, minimizing energy use, and employing less hazardous substances—are becoming increasingly important across all areas of chemical synthesis. royalsocietypublishing.org Applying these principles to carborane chemistry presents both a challenge and an opportunity. Traditionally, borane (B79455) and carborane synthesis has involved stoichiometric reagents, hazardous solvents, and energy-intensive conditions.

A significant step towards greener carborane chemistry is the development of catalytic methods. The use of transition-metal catalysts for C-H and B-H activation is inherently more sustainable than stoichiometric reactions because it improves atom economy and often proceeds under milder conditions. Another promising direction is the use of metal-free and solvent-free reaction conditions. A notable example is the direct Friedel-Crafts reaction between 1-formyl-o-carborane and indoles, which proceeds efficiently at moderate temperature without any catalyst or solvent. thieme-connect.com

Future research must prioritize the development of sustainable synthetic routes for this compound and its derivatives. Key areas of focus should include:

Flow Chemistry: Implementing continuous flow reactors to improve the safety, control, and scalability of reactions.

Alternative Solvents: Exploring the use of safer, bio-based solvents or even water as a reaction medium.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption.

By systematically integrating these green chemistry principles, the synthesis of valuable carborane compounds can be made more efficient, safer, and environmentally benign, ensuring the long-term viability of this important area of chemistry.

Broadening the Scope of Application Beyond Traditional Fields

The unique structural and chemical properties of this compound, particularly its three-dimensional aromaticity, thermal stability, and the versatile reactivity of the hydroxyl group, are paving the way for its application in fields far beyond its traditional roles in medicine and materials science. nih.gov The hydroxyl moiety is a critical functional handle that transforms the hydrophobic carborane cage into a more adaptable intermediate, suitable for integration into a wide array of complex molecular architectures. This has spurred research into novel applications, expanding the utility of this fascinating compound into cutting-edge technological and biomedical domains.

Optoelectronic Materials: The incorporation of the o-carborane cage into organic molecules has been shown to be an effective strategy for developing advanced optoelectronic materials. nih.govkorea.ac.kr Carboranes can tune the phosphorescence of transition-metal complexes and act as structural units in host materials for deep blue phosphorescent organic light-emitting diodes (PHOLEDs). nih.govlookchem.com The spherical nature of the o-carborane unit can disrupt intermolecular interactions that typically cause emission quenching in the solid state. rsc.org Specifically, this compound serves as a crucial starting material for creating carborane-fused heterocycles and other derivatives with unique optical properties. nih.govresearchgate.net Research has demonstrated that o-carborane-appended π-conjugated fluorophores exhibit efficient luminescence in the solid state, with some derivatives showing aggregation-induced emission enhancement (AIEE), a highly desirable property for optoelectronic devices and bioimaging. nih.gov

Advanced Porous Materials: There is growing interest in using carborane derivatives as building blocks for crystalline porous materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). nih.gov The rigidity, high thermal stability, and chemical inertness of the carborane cage make it an ideal component for creating robust frameworks for gas storage, separation, and catalysis. nih.govnorthwestern.edu Carboxylic acid derivatives of carboranes, which can be synthesized from precursors like this compound, are used as the organic linkers in these structures. researchgate.netgoogle.com These carborane-based MOFs have shown enhanced hydrophobicity and high selectivity for CO2 separation from methane, making them promising candidates for natural gas purification. nih.govnorthwestern.edu The unique three-dimensional structure of the carborane linker can lead to smaller and more precisely defined pore sizes compared to traditional phenyl-based linkers. northwestern.edu

Catalysis and Redox-Active Systems: The o-carborane scaffold is being explored in the design of novel ligands for catalysis and in the development of redox-active materials. The hydroxyl group in this compound can act as a directing group in transition metal-catalyzed reactions, enabling regioselective functionalization of the carborane cage's B-H bonds. This controlled functionalization is key to synthesizing chiral-at-cage carboranes, which have significant potential in asymmetric catalysis. acs.org Furthermore, the o-carborane cluster itself is redox-active, capable of accepting electrons to form stable anionic states. rsc.orgnih.gov This property is being harnessed to create metal-free systems for bond activation and to design new types of redox-switchable ligands and materials for electrochemical energy storage. rsc.orgresearchgate.net

Supramolecular Chemistry and Molecular Machines: The defined, rigid, and three-dimensional geometry of the o-carborane cage makes it an attractive component for supramolecular chemistry. rsc.orgvt.edu It can be incorporated into complex architectures to build molecular machines, such as molecular shuttles or rotors. nobelprize.orgnih.gov The ability of the carborane cage to form specific non-covalent interactions, including dihydrogen bonds, provides a means to direct the self-assembly of complex supramolecular structures. rsc.org The functionalization of the carborane, often initiated through versatile precursors like this compound, allows for the covalent attachment of other molecular components necessary for the construction and operation of these nanoscale devices.

Novel Pharmacophores in Medicinal Chemistry: Beyond its well-established role in Boron Neutron Capture Therapy (BNCT), the o-carborane cage is being investigated as a novel pharmacophore in drug design. nih.govmdpi.com Due to its similar size, hydrophobicity, and three-dimensional structure, the carborane cage can act as a bioisostere for a phenyl group. mdpi.comnih.gov Replacing phenyl rings in known biologically active molecules with an o-carborane moiety can lead to compounds with altered or improved pharmacological properties, such as enhanced target binding, increased metabolic stability, or novel mechanisms of action. nih.govnih.gov This strategy has been successfully applied to develop carborane-containing quinazolines that can reverse multidrug resistance in cancer cells and to create matrix metalloproteinase (MMP) inhibitors. mdpi.comnih.gov The hydroxyl group of this compound provides a convenient attachment point for conjugating the carborane cage to various drug scaffolds.

Table 1: Emerging Applications of this compound Derivatives

Field of Application Role of this compound/Derivative Key Research Finding
Optoelectronics Precursor for carborane-fused heterocycles and π-conjugated fluorophores. Development of solid-state luminescent materials with properties like Aggregation-Induced Emission Enhancement (AIEE). rsc.orgnih.gov
Advanced Porous Materials Building block for linkers in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Creation of robust, hydrophobic frameworks with high selectivity for CO2 over CH4. nih.govnorthwestern.edu
Catalysis Serves as a directing group for regioselective B-H activation; precursor for chiral ligands. Synthesis of chiral-at-cage carboranes for potential use in asymmetric catalysis. acs.org
Redox-Active Systems Component in redox-active ligands and materials for electrochemistry. o-Carborane clusters can reversibly accept electrons, enabling applications in bond activation and energy storage. rsc.orgresearchgate.net
Supramolecular Chemistry Rigid 3D scaffold for constructing molecular machines and self-assembling systems. The unique geometry and bonding of carboranes direct the formation of complex nanoscale architectures. rsc.orgnobelprize.org
Medicinal Chemistry Acts as a phenyl group bioisostere to create novel drug candidates. Carborane-containing quinazolines effectively reverse ABCG2-mediated multidrug resistance in cancer cells. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Methane

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